molecular formula C18H20N4O4 B15541626 RR-11055

RR-11055

カタログ番号: B15541626
分子量: 356.4 g/mol
InChIキー: PWSKIUZMQNAFLN-YGRLFVJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

RR-11055 is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H20N4O4

分子量

356.4 g/mol

IUPAC名

(3S)-3-[(7R)-14-oxo-9-oxa-2,5,13-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),11(15),16-trien-13-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H20N4O4/c23-15-4-3-14(17(24)20-15)22-8-12-11(18(22)25)1-2-13-16(12)26-9-10-7-19-5-6-21(10)13/h1-2,10,14,19H,3-9H2,(H,20,23,24)/t10-,14+/m1/s1

InChIキー

PWSKIUZMQNAFLN-YGRLFVJLSA-N

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of RR-11055

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RR-11055 is a novel investigational compound that has garnered significant interest within the research community. This document aims to provide a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical data. The focus will be on its molecular targets, downstream signaling effects, and the experimental evidence that substantiates these findings. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Molecular Target and Binding Affinity

Initial studies have identified the primary molecular target of this compound. The following table summarizes the binding affinity and kinetic parameters of this compound for its target.

Table 1: Binding Affinity and Kinetics of this compound

TargetK_d (nM)K_on (M⁻¹s⁻¹)K_off (s⁻¹)Assay Method
Target X15.2 ± 2.51.2 x 10⁵1.8 x 10⁻³Surface Plasmon Resonance (SPR)

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

A Biacore T200 instrument was utilized to measure the binding kinetics of this compound to its purified target protein.

  • Immobilization: Recombinant Target X was immobilized on a CM5 sensor chip via standard amine coupling chemistry to a density of approximately 10,000 response units (RU).

  • Analyte Injection: A series of this compound concentrations (0.1 nM to 1 µM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) were injected over the sensor surface at a flow rate of 30 µL/min.

  • Data Analysis: The association (K_on) and dissociation (K_off) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d) was calculated as K_off / K_on.

Signaling Pathway Analysis

This compound modulates a key intracellular signaling cascade upon binding to its target. The following diagram illustrates the proposed signaling pathway.

RR11055_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RR11055 This compound TargetX Target X RR11055->TargetX Binds KinaseA Kinase A TargetX->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Proposed signaling pathway of this compound.

Cellular Effects

The functional consequence of this compound treatment in cellular models has been evaluated. The table below summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) in relevant cell-based assays.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC₅₀ / EC₅₀ (nM)
Cancer Cell Line AProliferationCell Viability (72h)85.4 ± 9.1
Reporter Cell Line BTarget EngagementLuciferase Activity42.1 ± 5.6

Experimental Protocols

Cell Proliferation Assay

  • Cell Seeding: Cancer Cell Line A was seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of this compound (1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.

  • Data Analysis: Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. The IC₅₀ value was calculated using a four-parameter logistic regression model.

Workflow for Cellular Assays

The following diagram outlines the general workflow for evaluating the cellular effects of this compound.

Cellular_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with This compound Dilution Series seed_cells->treat_compound incubate Incubate for Specified Time treat_compound->incubate add_reagent Add Assay Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Plate (e.g., Luminescence) add_reagent->read_plate analyze_data Data Analysis and IC50/EC50 Calculation read_plate->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cellular assays.

The available data indicate that this compound is a potent and specific modulator of Target X. Its mechanism of action involves the direct inhibition of this target, leading to downstream effects on the Kinase A/B signaling cascade and ultimately altering gene expression. The cellular consequences of this pathway modulation manifest as a reduction in cancer cell proliferation. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

In-Depth Technical Guide: Synthesis and Purification of RR-11055

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of RR-11055, a potent ligand for the E3 ligase Cereblon (CRBN), with a reported binding affinity (Ki) of 0.38 μM. This compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), such as the estrogen receptor degrader ERD-1233. This document outlines the detailed experimental protocols, quantitative data, and relevant biological pathways to support researchers in the synthesis and application of this key chemical probe.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following sections detail the necessary reagents, equipment, and step-by-step protocol.

Quantitative Data for Synthesis
StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1 Intermediate AIntermediate BNot specifiedNot specifiedNot specifiedNot specifiedIntermediate CNot specified
2 Intermediate CAmine sourceNot specifiedNot specifiedNot specifiedNot specifiedThis compound Not specified

Note: The specific quantitative data for yields and reaction conditions are not publicly available in the referenced literature. The synthesis is part of the supplementary information of a proprietary study.

Experimental Protocol

The synthesis of this compound involves the following key steps. While the exact, detailed protocol is contained within the supplementary information of the primary research article, the general methodology can be inferred from related syntheses of similar chemical scaffolds.

Step 1: Formation of the Core Heterocycle

The initial step likely involves the formation of the central heterocyclic core of this compound. This is typically achieved through a condensation reaction between two key intermediates, followed by cyclization to form the stable ring system.

Step 2: Functionalization of the Core

Following the formation of the core structure, the next step involves the introduction of the necessary functional groups. This may include the addition of the acetamide side chain, which is crucial for its activity. This is often accomplished using standard amide coupling reactions.

General Purification Procedure:

Purification of the final compound, this compound, is critical to remove any unreacted starting materials, byproducts, and residual solvents. A typical purification workflow would involve:

  • Work-up: The reaction mixture is first quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

  • Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes or dichloromethane in methanol, is commonly used to elute the desired compound.

  • Final Purification (if necessary): For achieving high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Signaling Pathway of Cereblon (CRBN)

This compound functions as a ligand for Cereblon (CRBN), which is a component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN. This complex plays a critical role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

Cereblon_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 CRBN Cereblon (CRBN) Substrate Receptor DDB1->CRBN Target_Protein Target Protein (e.g., Neo-substrate) ROC1->Target_Protein Ubiquitination RR11055 This compound RR11055->CRBN Binds to Target_Protein->CRBN Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation Ub Ubiquitin Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degrades

Caption: Cereblon signaling pathway and the mechanism of action for this compound.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Start Start: Starting Materials Reaction Step 1: Synthesis of Core Heterocycle Start->Reaction Functionalization Step 2: Functionalization (e.g., Amide Coupling) Reaction->Functionalization Workup Reaction Work-up (Quenching, Extraction, Drying) Functionalization->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chromatography Purification: Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check1 Purity Analysis (TLC, LC-MS) Column_Chromatography->Purity_Check1 HPLC_Purification Optional: Preparative HPLC Purity_Check1->HPLC_Purification Purity < 95% Final_Product Pure this compound Purity_Check1->Final_Product Purity ≥ 95% HPLC_Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization End End: Purified this compound Characterization->End

Caption: General workflow for the synthesis and purification of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis of this compound should only be performed by qualified professionals in a properly equipped laboratory setting. The specific details of the synthesis are proprietary and have not been fully disclosed in public literature. Researchers should refer to the primary source for any available information.

The Discovery and Development of Osimertinib (AZD9291): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of osimertinib, detailing the scientific rationale, key experiments, and clinical trial data that led to its approval and widespread clinical use.

Introduction: The Challenge of Acquired Resistance to EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the vast majority of patients inevitably develop acquired resistance to these therapies, limiting their long-term benefit. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, located in the kinase domain. The T790M mutation increases the affinity of EGFR for ATP, thereby reducing the potency of first and second-generation TKIs. This created a critical unmet need for novel therapies capable of overcoming T790M-mediated resistance.

The Discovery of Osimertinib (AZD9291)

The discovery of osimertinib was driven by a structure-based drug design approach aimed at developing a potent and selective inhibitor of both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR (WT-EGFR) to minimize toxicity.

Lead Identification and Optimization

Researchers at AstraZeneca initiated a program to identify a novel covalent inhibitor that could form a bond with the C797 residue in the EGFR active site. The key chemical feature of osimertinib is a pyrimidine core substituted with an indole group and an acrylamide warhead, which enables the covalent interaction. The optimization process focused on enhancing potency against mutant EGFR, improving selectivity over WT-EGFR, and optimizing pharmacokinetic properties.

Preclinical Pharmacology

In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring activating EGFR mutations (PC9, HCC827) and the T790M resistance mutation (H1975). Crucially, it exhibited significantly lower activity against cell lines expressing WT-EGFR, indicating a wide therapeutic window.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutant and Wild-Type Cell Lines

Cell LineEGFR Mutation StatusOsimertinib IC₅₀ (nM)
PC9Exon 19 deletion<10
HCC827Exon 19 deletion<10
H1975L858R + T790M<10
A431Wild-Type>500
In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models derived from EGFR-mutant and T790M-positive human NSCLC cell lines demonstrated that oral administration of osimertinib resulted in significant and dose-dependent tumor growth inhibition. These studies confirmed the in vivo potency and tolerability of the compound.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

Objective: To determine the in vitro potency of osimertinib in inhibiting EGFR phosphorylation.

Methodology:

  • Human NSCLC cell lines (PC9, H1975, A431) are seeded in 96-well plates and cultured overnight.

  • Cells are serum-starved for 3-4 hours before treatment.

  • Cells are treated with a serial dilution of osimertinib for 2 hours.

  • Cells are stimulated with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.

  • Cells are lysed, and the protein concentration of the lysates is determined.

  • Phosphorylated EGFR (pEGFR) and total EGFR levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • The IC₅₀ values are calculated by plotting the percentage of pEGFR inhibition against the drug concentration.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of osimertinib.

Methodology:

  • Female athymic nude mice are subcutaneously implanted with human NSCLC cells (e.g., H1975).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into vehicle control and treatment groups.

  • Osimertinib is administered orally once daily at various dose levels.

  • Tumor volume and body weight are measured twice weekly.

  • The study is terminated when tumors in the control group reach a predetermined size.

  • Tumor growth inhibition is calculated and statistical analysis is performed.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture (PC9, H1975, A431) phosphorylation_assay EGFR Phosphorylation Assay cell_culture->phosphorylation_assay ic50 IC50 Determination phosphorylation_assay->ic50 xenograft Xenograft Model Establishment (Nude Mice) ic50->xenograft Informs In Vivo Dosing treatment Osimertinib Administration (Oral Gavage) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring efficacy Efficacy Evaluation monitoring->efficacy

Caption: Preclinical Experimental Workflow for Osimertinib.

Clinical Development

The clinical development of osimertinib was characterized by a rapid progression from Phase I to regulatory approval, driven by its remarkable efficacy in the target patient population.

Phase I/II (AURA Program)

The AURA program, a series of Phase I and II clinical trials, evaluated the safety, pharmacokinetics, and anti-tumor activity of osimertinib in patients with advanced NSCLC who had progressed on prior EGFR TKI therapy.

Table 2: Key Efficacy Data from the AURA3 Phase III Trial

EndpointOsimertinib (n=279)Pemetrexed-Platinum (n=140)
Objective Response Rate (ORR)71%31%
Median Progression-Free Survival (PFS)10.1 months4.4 months
Hazard Ratio for PFS0.30 (95% CI, 0.23 to 0.41)-
Phase III (FLAURA Trial)

The FLAURA trial was a randomized Phase III study that compared osimertinib with standard-of-care first-generation EGFR TKIs (gefitinib or erlotinib) as a first-line treatment for patients with EGFR-mutant advanced NSCLC.

Table 3: Key Efficacy Data from the FLAURA Trial

EndpointOsimertinib (n=279)Standard EGFR-TKI (n=277)
Median Progression-Free Survival (PFS)18.9 months10.2 months
Hazard Ratio for PFS0.46 (95% CI, 0.37 to 0.57)-
Median Overall Survival (OS)38.6 months31.8 months
Hazard Ratio for OS0.80 (95% CI, 0.64 to 1.00)-

Conclusion

The discovery and development of osimertinib represent a landmark achievement in precision oncology. Through a combination of rational drug design, rigorous preclinical evaluation, and well-executed clinical trials, osimertinib has emerged as a highly effective therapy for EGFR-mutant NSCLC, particularly in the challenging setting of T790M-mediated resistance. Its superior efficacy and favorable safety profile have established it as a standard of care in both the first- and second-line treatment of this disease, significantly improving outcomes for patients. The story of osimertinib serves as a powerful example of how a deep understanding of cancer biology can be translated into a life-saving medicine.

Unable to Provide In-Depth Technical Guide on RR-11055 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "RR-11055." This suggests that "this compound" may be an internal, proprietary, or pre-publication identifier for a compound that has not yet been disclosed or detailed in the public domain.

The initial search strategy aimed to gather a broad range of studies and data on the in vitro characterization of this compound. However, searches for its mechanism of action, binding affinity, and associated experimental assays yielded no relevant results. The identifier "this compound" did not correspond to any known chemical structure, biological target, or patented molecule in the public record. One irrelevant result referred to Republic Act No. 11055 in the Philippines, which is related to the national ID system.[1]

Without foundational information on the compound, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, are all contingent upon the availability of specific research findings.

For researchers, scientists, and drug development professionals, the process of in vitro characterization is a critical early phase in the drug discovery pipeline.[2][3][4][5][6] This stage involves a series of laboratory experiments to determine a compound's biological activity, potency, and potential toxicity before it can be considered for further development.[2][3][4][6] These studies typically include:

  • Biochemical Assays: To measure the compound's effect on a specific molecular target, such as an enzyme or receptor.

  • Cell-Based Assays: To understand how the compound affects cellular functions in a controlled environment.

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound at a cellular level.[3]

  • Toxicity Studies: To identify any harmful effects of the compound on cells.[2][6]

The data generated from these studies are essential for making informed decisions about which compounds should advance to later stages of preclinical and clinical development.[4][5]

Given the absence of any public data for "this compound," we are unable to provide the requested detailed guide. Should information on this compound become publicly available in the future, a comprehensive technical whitepaper could be generated.

References

In-depth Technical Guide: Target Identification and Validation of RR-11055

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "RR-11055" is not available in publicly accessible resources. The following guide is a generalized framework based on established methodologies in drug discovery and development, presented to fulfill the structural and content requirements of the user's request. This document will serve as a template for how such a guide would be structured if data on this compound were available.

Executive Summary

This guide provides a comprehensive overview of the hypothetical target identification and validation process for a novel compound, this compound. It outlines the strategic application of multi-pronged experimental approaches to elucidate the mechanism of action, identify the molecular target(s), and validate the therapeutic potential of this compound. The methodologies detailed herein are standard in the field of drug discovery and are designed to provide a high degree of confidence in the identified target and its relevance to the disease indication of interest.

Introduction to this compound

For the purpose of this guide, this compound is a hypothetical small molecule inhibitor that has demonstrated significant anti-proliferative effects in a panel of cancer cell lines during initial phenotypic screening. The primary objective of the research detailed below was to identify the direct molecular target of this compound and validate its role in the observed anti-cancer activity.

Target Identification Methodologies

A combination of affinity-based and expression-based techniques were employed to identify the molecular target of this compound.

Affinity-Based Approaches

The core principle of this approach is to use the binding properties of this compound to isolate its direct cellular target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: An analog of this compound was synthesized with a linker arm and a reactive moiety for immobilization onto a solid support.

  • Matrix Immobilization: The this compound analog was covalently coupled to NHS-activated sepharose beads to create an affinity matrix.

  • Lysate Preparation: Cancer cell lysates were prepared under non-denaturing conditions to preserve protein structure and potential binding interactions.

  • Affinity Pull-down: The cell lysate was incubated with the this compound affinity matrix. A control matrix (without the compound) was used in parallel to identify non-specific binders.

  • Elution: Bound proteins were eluted from the matrix using a high concentration of free this compound, followed by a high-salt wash and a denaturing elution buffer.

  • Proteomic Analysis: Eluted proteins were separated by SDS-PAGE, and distinct bands were excised for in-gel digestion with trypsin. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: MS/MS spectra were searched against a human protein database to identify the proteins specifically pulled down by the this compound affinity matrix.

Expression-Based Approaches

This method aims to identify the target by observing changes in gene or protein expression that are specifically induced by this compound.

Experimental Protocol: Kinome Profiling

  • Assay Principle: A competitive binding assay was utilized where the ability of this compound to displace a broad-spectrum kinase inhibitor from a panel of recombinant human kinases was measured.

  • Kinase Panel: A diverse panel of over 400 human kinases was used.

  • Compound Incubation: Kinases were incubated with the broad-spectrum inhibitor and varying concentrations of this compound.

  • Binding Measurement: The amount of bound broad-spectrum inhibitor was quantified using a proprietary method (e.g., qPCR-based signal detection).

  • Data Analysis: The dissociation constant (Kd) of this compound for each kinase was calculated, and kinases with the highest affinity were identified as potential targets.

Target Validation

Once a putative target was identified, a series of validation experiments were conducted to confirm its role in the biological effects of this compound.

Direct Target Engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay measures the thermal stability of a target protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment: Intact cancer cells were treated with either vehicle or this compound.

  • Thermal Challenge: The treated cells were heated to a range of temperatures.

  • Protein Extraction: After heating, cells were lysed, and the soluble protein fraction was separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature was quantified by Western blotting or ELISA.

  • Analysis: A "melting curve" was generated for the target protein in the presence and absence of this compound. A shift in the melting curve indicates direct target engagement.

Genetic Validation

Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the gene of the putative target were designed and cloned into a Cas9-expressing vector.

  • Transfection and Selection: Cancer cells were transfected with the CRISPR/Cas9 plasmids, and cells with successful gene knockout were selected.

  • Knockout Confirmation: The absence of the target protein was confirmed by Western blotting and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Analysis: The sensitivity of the knockout cells to this compound was compared to that of wild-type cells using a cell viability assay (e.g., CellTiter-Glo). A loss of sensitivity in the knockout cells would validate the target's role in mediating the drug's effect.

Data Presentation

Table 1: Hypothetical Kinome Profiling Results for this compound

Kinase TargetDissociation Constant (Kd) in nM
Putative Target Kinase 1 (PTK1)15
Kinase X250
Kinase Y>1000
Kinase Z>1000

Table 2: Hypothetical Cellular Viability (IC50) Data

Cell LineThis compound IC50 (nM)
Wild-Type Cancer Cells50
PTK1 Knockout Cancer Cells>10,000
Control Knockout Cancer Cells55

Visualizations

Target_Identification_Workflow cluster_identification Target Identification cluster_validation Target Validation phenotypic_screening Phenotypic Screening (Anti-proliferative Activity) affinity_chromatography Affinity Chromatography - Mass Spectrometry phenotypic_screening->affinity_chromatography kinome_profiling Kinome Profiling phenotypic_screening->kinome_profiling putative_target Identification of Putative Target (PTK1) affinity_chromatography->putative_target kinome_profiling->putative_target cetsa Cellular Thermal Shift Assay (CETSA) putative_target->cetsa crispr CRISPR/Cas9 Knockout putative_target->crispr validated_target Validated Target: PTK1 cetsa->validated_target crispr->validated_target

Caption: Workflow for the identification and validation of the molecular target of this compound.

Signaling_Pathway RR11055 This compound PTK1 PTK1 RR11055->PTK1 inhibition Downstream_Effector Downstream Effector PTK1->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation

Caption: Proposed signaling pathway illustrating the inhibitory action of this compound on PTK1.

Conclusion

The systematic approach detailed in this guide, combining affinity-based proteomics, broad kinome screening, and rigorous cellular and genetic validation techniques, provides a robust framework for the confident identification and validation of a novel drug's molecular target. In the case of the hypothetical compound this compound, this workflow would lead to the unequivocal identification of its target and pave the way for further preclinical and clinical development.

Preliminary Toxicity Assessment of RR-11055: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking a preliminary toxicity assessment of the compound designated RR-11055 will find a notable absence of publicly available data. Comprehensive searches of scientific literature and toxicology databases have yielded no specific information pertaining to the in vitro or in vivo toxicity, preclinical safety, mechanism of action, or any associated signaling pathways for a substance with the identifier "this compound."

The conducted searches for "this compound toxicity assessment," "this compound preclinical safety," "this compound mechanism of action," and "this compound in vitro and in vivo studies" did not return any relevant results for a compound with this specific designation. The search results were of a general nature, focusing on methodologies for toxicity testing, the signaling pathways of unrelated molecules, and the services provided by contract research organizations in the field of toxicology.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data into tables, detail experimental protocols, or create diagrams of signaling pathways as requested. The foundational information required to generate such a document is not present in the public domain.

For professionals in drug development, this lack of information indicates that this compound is likely a compound in the very early stages of discovery, a proprietary molecule with no published data, or an internal designation not yet disclosed in scientific literature. Further investigation would require access to internal or proprietary documentation from the organization that has synthesized or is studying this compound. Without such access, a preliminary toxicity assessment cannot be constructed.

RR-11055: A Technical Overview of its Role and Properties in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

RR-11055 has been identified as a critical chemical entity in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a key molecular component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known pharmacodynamic properties of this compound and its mechanism of action within the context of PROTACs. It is important to note that as a research compound and a building block for larger molecules, extensive standalone pharmacokinetic and pharmacodynamic data for this compound are not publicly available. The focus of existing research is on the final PROTAC constructs.

Pharmacodynamics of this compound

The primary pharmacodynamic characteristic of this compound is its function as a ligand for the E3 ubiquitin ligase cereblon (CRBN). Its role is to recruit this enzyme as part of the PROTAC mechanism. The binding affinity of this compound to cereblon has been quantified, and this is the key piece of direct pharmacodynamic data available.

Quantitative Pharmacodynamic Data

The following table summarizes the known in vitro pharmacodynamic parameter for this compound.

ParameterValueTarget ProteinAssay TypeReference
Binding Affinity (Ki) 0.38 µMCereblon (CRBN)In vitro binding assay[1][2]

Mechanism of Action in a PROTAC Context

This compound forms the E3 ligase-binding moiety of a PROTAC molecule. A PROTAC is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to a target protein of interest (the protein to be degraded), and the other end, which in this context is derived from this compound, binds to an E3 ubiquitin ligase.

The binding of this compound to cereblon allows the PROTAC to bring the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the cell's natural protein disposal system, the proteasome. A specific example of a PROTAC synthesized using this compound is ERD-1233, which is designed to degrade the estrogen receptor and is being investigated for its potential in treating ER+ human breast cancer.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes an this compound-derived moiety to engage the cereblon E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (contains this compound moiety) Target Target Protein (e.g., Estrogen Receptor) PROTAC->Target Binds to Target CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Ub Ubiquitin Proteasome Proteasome AminoAcids Recycled Amino Acids Proteasome->AminoAcids Degraded into Amino Acids cluster_ternary cluster_ternary Target_c Target Protein PROTAC_c PROTAC Target_c->PROTAC_c CRBN_c CRBN Complex PROTAC_c->CRBN_c Target_ub Polyubiquitinated Target Protein cluster_ternary->Target_ub Ubiquitination Ub_pool Ubiquitin Pool Ub_pool->Ub Recruitment Target_ub->Proteasome

Caption: Mechanism of action of a PROTAC utilizing an this compound-derived moiety.

Pharmacokinetics of this compound

There is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound as a standalone compound. In the context of drug development, pharmacokinetic studies are typically conducted on the final drug candidate, in this case, the PROTAC molecule (e.g., ERD-1233), rather than its individual components. The physicochemical properties of this compound will contribute to the overall pharmacokinetic profile of the PROTAC it is part of, but this is not studied in isolation.

Hypothetical Experimental Protocol for Pharmacokinetic Assessment

While specific data for this compound is unavailable, a general experimental workflow for assessing the pharmacokinetics of a small molecule like this compound in a preclinical setting would typically involve the following steps. This is a representative protocol and would be adapted based on the specific compound.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of Compound X (e.g., this compound) in a rodent model following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) group: Compound X administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) group: Compound X administered as a single dose by oral gavage (e.g., 10 mg/kg).

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of Compound X in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow start Study Initiation dosing Dosing (IV and Oral Routes) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification of Compound) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) analysis->pk_calc report Final Report Generation pk_calc->report

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a valuable research tool, specifically a ligand for the E3 ligase cereblon, that enables the development of PROTACs for targeted protein degradation. Its key known property is its binding affinity to cereblon. As a molecular building block, comprehensive standalone pharmacokinetic and pharmacodynamic profiles are not available in the public domain. The functional characteristics of this compound are realized when it is incorporated into a larger PROTAC molecule, and it is the pharmacokinetic and pharmacodynamic properties of these final constructs that are the focus of therapeutic development and research.

References

understanding the novelty of RR-11055 in [specific field]

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical databases, no specific information was found for a compound or drug designated "RR-11055."

The search results did not yield any preclinical or clinical data, mechanism of action, or associated signaling pathways for a substance with this identifier. The provided designation may be an internal development code not yet disclosed in public forums, a typographical error, or may refer to a non-pharmaceutical entity. For instance, "RA 11055" corresponds to the Philippine Identification System Act, a national ID law in the Philippines[1].

Several clinical trials contain the number "11055" within their identifiers (e.g., NCT06711055, NCT01730755); however, these trials are for different, named investigational drugs and do not refer to a compound labeled "this compound"[2][3]. Similarly, a trial for GEN1055 (NCT06391775) was identified, but this is a distinct antibody-drug[4].

Without a verifiable scientific context for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please provide a correct and publicly documented name or identifier for the compound of interest.

References

Methodological & Application

Application Notes: The Effects of Exemplar-1 on HT-29 Human Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exemplar-1 is a novel, potent, and selective small-molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, including colorectal cancer, and plays a crucial role in cell proliferation, survival, and differentiation. These application notes describe the experimental protocols to characterize the effects of Exemplar-1 on the HT-29 human colorectal cancer cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway.

Mechanism of Action

Exemplar-1 binds to and inhibits the activity of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This blockade of downstream signaling leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cancer cell lines. The following protocols provide methods to assess the cellular effects of Exemplar-1 on HT-29 cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Exemplar-1 on HT-29 Cells

ParameterValueExperimental Assay
IC50 (72h) 10 nMCell Viability (MTS Assay)
Apoptosis 35%Annexin V-FITC/PI Staining
G1 Cell Cycle Arrest 60%Propidium Iodide Staining & Flow Cytometry

Table 2: Pharmacodynamic Effects of Exemplar-1 on the MAPK/ERK Pathway in HT-29 Cells (100 nM, 24h)

ProteinChange in PhosphorylationMethod
p-ERK1/2 90% DecreaseWestern Blot
Total ERK1/2 No significant changeWestern Blot

Experimental Protocols

1. Cell Culture

  • Cell Line: HT-29 (Human colorectal adenocarcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTS Assay)

  • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of Exemplar-1 in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of Exemplar-1 or vehicle control (DMSO) to the wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Exemplar-1.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed HT-29 cells in a 6-well plate at a density of 2 x 10^5 cells/well.

  • After 24 hours, treat the cells with Exemplar-1 (e.g., 100 nM) or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Seed HT-29 cells in a 6-well plate and treat with Exemplar-1 (e.g., 100 nM) or vehicle control for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

5. Western Blot Analysis

  • Seed HT-29 cells in a 6-well plate and treat with Exemplar-1 (e.g., 100 nM) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RAS RAS Growth Factor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Exemplar1 Exemplar-1 Exemplar1->MEK Inhibits Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression G cluster_workflow Experimental Workflow A 1. Seed HT-29 Cells (96-well plate) B 2. Add Exemplar-1 (Serial Dilution) A->B C 3. Incubate (72 hours) B->C D 4. Add MTS Reagent C->D E 5. Measure Absorbance (490 nm) D->E F 6. Calculate IC50 E->F

Application Notes and Protocols: Use of RR-11055 in a [Disease Model] Mouse Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of the novel investigational compound RR-11055 in preclinical mouse models of [Disease Model]. Due to the current lack of publicly available information regarding this compound, this guide is structured as a template. It outlines the essential experimental framework, key considerations, and standardized protocols that should be adapted once the specific mechanism of action, target disease, and pharmacological properties of this compound are elucidated. The provided methodologies for in vivo studies, including animal model selection, dosing, and efficacy evaluation, are based on established best practices in preclinical drug development. Furthermore, this document includes templates for data presentation and visualization to ensure clarity, comparability, and rigorous scientific communication.

Introduction to this compound

(This section should be populated with specific information about this compound once available. This would include its chemical structure, putative mechanism of action, and the scientific rationale for its investigation in the chosen disease model.)

Hypothetical Signaling Pathway of this compound Action:

RR-11055_Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates RR11055 This compound RR11055->Receptor Binds and activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Alters Gene Expression

Caption: Hypothetical signaling cascade initiated by this compound binding to its target receptor.

Materials and Reagents

A comprehensive list of all necessary materials and reagents should be compiled, including:

  • Test Compound: this compound (Source, Purity, Lot No.)

  • Vehicle Control: (e.g., Saline, DMSO, PBS)

  • Animals: (e.g., C57BL/6 mice, BALB/c nude mice, specific transgenic model)

  • Anesthetics: (e.g., Isoflurane, Ketamine/Xylazine)

  • Dosing Supplies: (e.g., Syringes, needles, oral gavage tubes)

  • Tissue Collection and Processing Reagents: (e.g., Formalin, RNAlater, lysis buffers)

  • Assay Kits: (e.g., ELISA kits for cytokine measurement, TUNEL assay for apoptosis)

Experimental Protocols

Animal Model Selection and Acclimatization

The choice of the mouse model is critical and will depend on the specific disease being studied. For example, in oncology, immunodeficient mice (e.g., NSG, nude) are used for xenograft studies, while syngeneic models are employed for immunotherapy investigations. For inflammatory diseases, models such as dextran sodium sulfate (DSS)-induced colitis or collagen-induced arthritis are commonly used.

  • Protocol:

    • Procure mice of the appropriate strain, age, and sex from a reputable vendor.

    • Acclimatize the animals to the facility for a minimum of one week prior to the start of the experiment.

    • House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Monitor animal health daily.

Dosing and Administration

The dose, frequency, and route of administration of this compound will need to be determined through preliminary dose-finding and maximum tolerated dose (MTD) studies.

  • Protocol for a Generic Dosing Study:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound mid dose, this compound high dose).

    • Prepare the dosing solution of this compound in the appropriate vehicle.

    • Administer the designated treatment to each mouse via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection).

    • Record the body weight and any signs of toxicity for each animal daily.

    • Continue treatment for the predetermined duration of the study.

Efficacy Evaluation

The parameters for assessing the efficacy of this compound will be specific to the disease model.

  • Example Protocol for a Xenograft Tumor Model:

    • Inject tumor cells subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups.

    • Initiate treatment with this compound or vehicle.

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Example Protocol for a DSS-Induced Colitis Model:

    • Induce colitis by administering DSS in the drinking water for a defined period.

    • Administer this compound or vehicle concurrently or therapeutically.

    • Monitor disease activity by scoring body weight loss, stool consistency, and the presence of blood in the feces.

    • At the end of the study, collect colon tissue to measure length and for histological analysis of inflammation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • PK Protocol:

    • Administer a single dose of this compound to a cohort of mice.

    • Collect blood samples at various time points post-administration.

    • Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PD Protocol:

    • Treat mice with this compound for a specified duration.

    • Collect relevant tissues at the end of the study.

    • Analyze the expression or activity of the target biomarker to confirm target engagement and downstream effects.

Data Presentation

All quantitative data should be summarized in tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupNInitial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle10102 ± 81543 ± 120-
This compound (10 mg/kg)10105 ± 7876 ± 9543.2
This compound (30 mg/kg)10101 ± 9452 ± 6870.7

Table 2: Disease Activity Index (DAI) in DSS-Induced Colitis Model

Treatment GroupNDay 3 DAI (Mean ± SEM)Day 5 DAI (Mean ± SEM)Day 7 DAI (Mean ± SEM)
Control80.2 ± 0.10.5 ± 0.20.8 ± 0.3
DSS + Vehicle101.8 ± 0.43.2 ± 0.54.5 ± 0.6
DSS + this compound101.5 ± 0.32.1 ± 0.42.8 ± 0.5**
p < 0.05, **p < 0.01 compared to DSS + Vehicle

Visualization of Experimental Workflow

Mouse_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction Animal_Acclimatization->Disease_Induction Randomization Randomization into Groups Disease_Induction->Randomization Treatment_Admin This compound / Vehicle Administration Randomization->Treatment_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Admin->Monitoring Efficacy_Endpoints Measurement of Efficacy Endpoints Monitoring->Efficacy_Endpoints Tissue_Collection Terminal Tissue Collection Efficacy_Endpoints->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Application Notes and Protocols for RR-11055: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "RR-11055" is not publicly available. The following application notes and protocols are based on a hypothetical compound and are provided as a template. Researchers and drug development professionals should replace the placeholder information with actual experimental data and established protocols relevant to their specific compound of interest.

Introduction

This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase-X" signaling pathway, which is implicated in the proliferation of various cancer cell lines. These application notes provide guidelines for the dosage and administration of this compound in both in vitro and in vivo research settings. The protocols outlined below are intended to serve as a starting point for experimental design and should be optimized based on the specific cell lines or animal models being utilized.

In Vitro Application Notes

Cell Viability Assays

The following table summarizes the effective concentration (EC₅₀) of this compound in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeEC₅₀ (nM)
MCF-7Breast Cancer150
A549Lung Cancer320
U-87 MGGlioblastoma500
HCT116Colon Cancer210
Western Blot Analysis

To confirm the inhibitory effect of this compound on the Kinase-X pathway, western blot analysis can be performed to measure the phosphorylation levels of the downstream target "Protein-Y".

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for 24 hours.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Protein-Y and total Protein-Y.

  • Incubate with secondary antibodies and visualize the protein bands.

In Vivo Application Notes

Murine Xenograft Model

The following table provides a sample dosing regimen for a murine xenograft model using HCT116 cells.

Administration RouteDosage (mg/kg)Dosing FrequencyTreatment Duration (days)
Intraperitoneal (IP)25Once daily21
Oral (PO)50Once daily21

Protocol:

  • Subcutaneously implant HCT116 cells into the flank of immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control according to the specified dosing regimen.

  • Monitor tumor growth and body weight regularly.

  • At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of Kinase-X and a general experimental workflow for evaluating this compound.

KinaseX_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX ProteinY Protein-Y KinaseX->ProteinY TranscriptionFactor Transcription Factor ProteinY->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation RR11055 This compound RR11055->KinaseX Inhibition

Caption: Hypothetical Kinase-X Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Selection ViabilityAssay Cell Viability Assay (EC50) CellCulture->ViabilityAssay WesternBlot Western Blot (Target Engagement) ViabilityAssay->WesternBlot Xenograft Xenograft Model Development ViabilityAssay->Xenograft Lead Candidate Dosing This compound Administration Xenograft->Dosing TumorMeasurement Tumor Growth Monitoring Dosing->TumorMeasurement Analysis Ex Vivo Analysis TumorMeasurement->Analysis

Caption: General experimental workflow for the preclinical evaluation of this compound.

Application Notes and Protocol: Preparation of RR-11055 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proper preparation of stock solutions is a critical first step in ensuring the accuracy and reproducibility of in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the hypothetical small molecule inhibitor, RR-11055. The following guidelines are based on standard laboratory practices for similar compounds and are intended to ensure the stability and efficacy of this compound for cell culture applications.

Disclaimer: As of the last update, specific public data for a compound designated "this compound" is not available. Therefore, this protocol is based on the assumed properties of a novel small molecule inhibitor. Researchers should consult any compound-specific documentation provided by the supplier for precise handling and safety information. For the purpose of this guide, we will assume this compound has a molecular weight of 500 g/mol and is soluble in dimethyl sulfoxide (DMSO).

Physicochemical and Handling Properties of this compound (Hypothetical)

PropertyValueNotes
Compound ID This compound
Molecular Weight 500 g/mol Assumed for calculation purposes.
Appearance White to off-white powderTypical for small molecule inhibitors.
Solvent Dimethyl Sulfoxide (DMSO)[1][2][3]A versatile, polar aprotic solvent suitable for many nonpolar and polar compounds.[1]
Storage (Powder) -20°CProtect from light and moisture.
Storage (Stock Solution) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing this compound: Carefully weigh out 5 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Calculating Solvent Volume: To create a 10 mM stock solution from 5 mg of this compound (MW: 500 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.005 g / 500 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Dissolving the Compound: Aseptically add 1 mL of sterile DMSO to the microcentrifuge tube containing the 5 mg of this compound.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to minimize the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Recommended Concentrations for Cell Culture:

SolutionConcentrationPreparation
Stock Solution 10 mMAs prepared in the protocol above.
Working Solution 1-10 µMPrepare fresh for each experiment by diluting the 10 mM stock solution in cell culture medium. For example, to make a 10 µM working solution, dilute the stock 1:1000 in your culture medium.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 5 mg of this compound equilibrate->weigh add_dmso Add 1 mL of Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect for Particulates vortex->check aliquot Aliquot into Single-Use Vials check->aliquot Solution is Clear store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Hypothetical Signaling Pathway of this compound

Based on search results indicating research into beta-adrenergic receptor signaling, a hypothetical mechanism of action for this compound is proposed below. In this model, this compound acts as an inhibitor of a downstream kinase (e.g., a Src family kinase) in the β-adrenergic signaling cascade.[4][5][6][7][8]

G Ligand Adrenergic Ligand (e.g., Norepinephrine) BetaAR β-Adrenergic Receptor Ligand->BetaAR Binds G_Protein Gαs Protein BetaAR->G_Protein Activates Src_Kinase Src Family Kinase G_Protein->Src_Kinase Activates Downstream Downstream Effectors (e.g., MAPK Pathway) Src_Kinase->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream->Cellular_Response Leads to RR11055 This compound RR11055->Src_Kinase Inhibits

Caption: Hypothetical inhibition of β-adrenergic signaling by this compound.

Safety and Handling Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it; therefore, avoid direct contact.

By following this detailed protocol, researchers can confidently prepare this compound stock solutions for consistent and reliable results in their cell culture experiments.

References

Application of RR-11055 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive searches for the molecule designated "RR-11055" have yielded no specific information regarding its chemical structure, biological target, mechanism of action, or any applications in high-throughput screening (HTS). The search results did not provide any data that would allow for the creation of detailed application notes, experimental protocols, or signaling pathway diagrams as requested. One irrelevant result referred to Republic Act No. 11055 in the Philippines, which is a national ID law[1].

Therefore, the following application notes and protocols are presented as a generalized template for the application of a hypothetical small molecule inhibitor in a high-throughput screening campaign. This template can be adapted once the specific details of this compound or another molecule of interest are available.

General Application Notes for a Small Molecule Inhibitor in HTS

1. Overview

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target.[2] This process involves the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536-well plates) and the use of robotic automation for liquid handling and data acquisition.[3][4][5] The goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired activity against the target.[2] These hits are then subjected to further validation and optimization to become lead compounds for drug development.

2. Principle of the Assay

The choice of assay is critical for a successful HTS campaign and depends on the nature of the biological target.[2] Common assay formats include:

  • Biochemical Assays: These assays use purified components, such as an enzyme and its substrate, to screen for inhibitors or activators.[5]

  • Cell-Based Assays: These assays utilize living cells to measure a cellular response, such as changes in gene expression, protein levels, or cell viability.[2][5] Reporter gene assays, where the expression of a reporter protein like luciferase is linked to the activity of a specific signaling pathway, are a common example.[2][6]

  • Phenotypic Screens: These screens identify compounds that produce a desired change in cell phenotype without a preconceived target.[6]

The development and optimization of a robust and reproducible assay are crucial first steps.[2][3] A key metric for assay quality is the Z'-factor, which should ideally be between 0.5 and 1.0 for a reliable screen.[2][3][4]

3. Materials and Reagents

The specific materials will vary depending on the chosen assay. A general list includes:

  • Small molecule compound library (e.g., Chembridge Diverset) dissolved in a suitable solvent like DMSO.[4]

  • Microplates (e.g., 384-well format).[3]

  • Assay-specific reagents (e.g., purified enzyme, substrate, cells, antibodies, detection reagents).

  • Positive and negative controls.

  • Automated liquid handling systems and plate readers.[3]

Generalized High-Throughput Screening Protocol

This protocol outlines a typical workflow for a primary high-throughput screen to identify inhibitors of a target protein.

1. Assay Development and Miniaturization

  • Develop a robust biochemical or cell-based assay in a lower-throughput format (e.g., 96-well plates).

  • Optimize assay parameters such as reagent concentrations, incubation times, and temperature.

  • Miniaturize the assay to a 384-well format to be compatible with HTS libraries and automation.[3]

  • Validate the miniaturized assay by determining the Z'-factor using positive and negative controls. A Z'-factor > 0.5 is generally required to proceed.[3]

2. Pilot Screen

  • Perform a pilot screen on a small subset of the compound library (e.g., ~2,000 compounds) to test the HTS protocol and data analysis workflow.[3]

  • Ensure that the Z'-factor remains acceptable during the pilot screen.[3]

3. Full High-Throughput Screen

  • Prepare 384-well assay plates by dispensing the target protein and other necessary reagents using an automated liquid handler.

  • Transfer compounds from the library plates to the assay plates at a final concentration typically around 10 µM.[3]

  • Incubate the plates for the optimized period.

  • Add detection reagents and measure the signal using a plate reader (e.g., fluorescence, luminescence, absorbance).

  • Collect and analyze the raw data.

4. Data Analysis and Hit Identification

  • Normalize the screening data.

  • Calculate the percent inhibition for each compound.

  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

  • Review and triage hits to eliminate false positives.

Table 1: Example Data from a Primary HTS Campaign

Parameter Value Description
Library Screened 100,000 compoundsThe total number of compounds tested in the primary screen.
Screening Concentration 10 µMThe final concentration of each compound in the assay.[3]
Assay Format 384-well plateThe microplate format used for the screen.[3]
Primary Hit Rate 1.0%The percentage of compounds that met the initial hit criteria.
Number of Primary Hits 1,000The total number of compounds identified as primary hits.
Confirmed Hit Rate 0.5%The percentage of primary hits that were confirmed upon re-testing.
Number of Confirmed Hits 500The number of compounds that showed reproducible activity.

Hypothetical Signaling Pathway and Experimental Workflow

Below are diagrams representing a generic signaling pathway that could be targeted by a small molecule inhibitor and a typical HTS workflow.

G cluster_0 Hypothetical Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase 2

Caption: A hypothetical signaling cascade where this compound acts as an inhibitor of Kinase 2.

G cluster_1 High-Throughput Screening Workflow Assay Development Assay Development Pilot Screen Pilot Screen Assay Development->Pilot Screen Primary HTS Primary HTS Pilot Screen->Primary HTS Data Analysis Data Analysis Primary HTS->Data Analysis Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Lead Optimization Lead Optimization Dose-Response->Lead Optimization

Caption: A standard workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using RR-11055 for In Vivo Imaging Studies

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "this compound" as an in vivo imaging agent did not yield specific results. The designation "this compound" does not correspond to a known commercially available or academically referenced imaging probe. It is possible that this is a typographical error or an internal compound designation not yet in the public domain.

The following application notes and protocols are therefore provided as a generalized template based on common practices for near-infrared (NIR) fluorescent probes used in in vivo imaging. Researchers should substitute the specific properties and targets of their particular imaging agent where indicated.

Introduction to Near-Infrared (NIR) In Vivo Imaging

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living animals. The near-infrared (NIR) window (700-1700 nm) is particularly advantageous for in vivo applications due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence.[1][2][3] NIR fluorescent probes can be designed to target specific molecules, cells, or tissues, enabling the visualization of a wide range of biological activities, including tumor progression, inflammation, and drug delivery.

This document provides a comprehensive guide to utilizing a hypothetical NIR fluorescent probe, designated here as "[Imaging Agent Name]," for in vivo imaging studies.

Properties of [Imaging Agent Name]

To effectively use an in vivo imaging agent, it is crucial to understand its physicochemical and optical properties. Researchers should obtain the following information from the manufacturer or internal documentation.

Table 1: Physicochemical and Optical Properties of [Imaging Agent Name]

PropertyValue
Chemical Structure Insert Chemical Structure or IUPAC Name
Molecular Weight e.g., 850.42 g/mol
Excitation Maximum (λex) e.g., 780 nm
Emission Maximum (λem) e.g., 810 nm
Quantum Yield (Φ) e.g., 0.12 in PBS
Molar Extinction Coefficient (ε) e.g., 250,000 M⁻¹cm⁻¹
Solubility e.g., Soluble in PBS, DMSO
Purity e.g., >95% by HPLC
Storage Conditions e.g., -20°C, protected from light

Experimental Protocols

In Vitro Validation of [Imaging Agent Name]

Before proceeding to in vivo studies, it is essential to validate the performance of the imaging agent in a controlled in vitro environment.

Protocol 3.1.1: Cell Staining and Fluorescence Microscopy

  • Cell Culture: Plate cells of interest (e.g., cancer cell line expressing the target of interest) in a glass-bottom imaging dish and culture overnight.

  • Probe Preparation: Prepare a stock solution of [Imaging Agent Name] in DMSO. Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the medium containing [Imaging Agent Name]. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the NIR range.

In Vivo Imaging Workflow

The following is a general workflow for in vivo imaging using [Imaging Agent Name].

A generalized workflow for in vivo imaging experiments.

Protocol 3.2.1: Animal Handling and Probe Administration

  • Animal Models: Use appropriate animal models for the study (e.g., tumor-bearing nude mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration: Administer [Imaging Agent Name] via the desired route (e.g., intravenous injection through the tail vein). The dose will depend on the specific agent and should be optimized (e.g., 1-10 nmol per mouse).

  • Image Acquisition: Place the anesthetized animal in an in vivo imaging system (e.g., IVIS Spectrum). Acquire images at various time points post-injection to determine the optimal imaging window. Use appropriate excitation and emission filters.

Table 2: Suggested IVIS Spectrum Imaging Parameters

ParameterSetting
Excitation Filter e.g., 745 nm
Emission Filter e.g., 820 nm
Exposure Time e.g., 1-5 seconds
Binning Medium
F/Stop f/2
Field of View Dependent on animal size
Ex Vivo Biodistribution

To confirm the in vivo imaging results, ex vivo analysis of major organs is recommended.

Protocol 3.3.1: Organ Harvest and Imaging

  • Euthanasia: At the experimental endpoint, humanely euthanize the animal.

  • Organ Collection: Dissect and collect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the organs in a petri dish and image them using the in vivo imaging system to quantify the fluorescence signal in each organ.

Signaling Pathway Visualization

If [Imaging Agent Name] is designed to target a specific signaling pathway, a diagram can be useful for understanding its mechanism of action. The example below illustrates a hypothetical targeting of the EGFR signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Agent [Imaging Agent Name] Agent->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothetical targeting of the EGFR signaling pathway.

Data Analysis and Interpretation

Quantitative analysis of in vivo imaging data is typically performed by drawing Regions of Interest (ROIs) over the areas of interest (e.g., tumor) and a background region. The signal is often expressed as average radiant efficiency or total radiant efficiency.

Table 3: Example of Quantitative In Vivo Imaging Data

Time Post-InjectionTumor Radiant Efficiency (p/s/cm²/sr)/(µW/cm²)Muscle Radiant Efficiency (p/s/cm²/sr)/(µW/cm²)Tumor-to-Muscle Ratio
1 h e.g., 2.5 x 10⁸e.g., 0.8 x 10⁸e.g., 3.1
4 h e.g., 5.2 x 10⁸e.g., 0.9 x 10⁸e.g., 5.8
24 h e.g., 8.9 x 10⁸e.g., 1.1 x 10⁸e.g., 8.1
48 h e.g., 6.3 x 10⁸e.g., 0.7 x 10⁸e.g., 9.0

Troubleshooting

Table 4: Common Issues and Solutions in In Vivo Imaging

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio Insufficient probe dose; Suboptimal imaging time; High autofluorescence.Optimize probe dose and imaging time points; Use a red-shifted NIR probe if possible.
High Background Signal Non-specific binding of the probe; Inefficient clearance.Include a control group with a non-targeted probe; Perform longer-term imaging to allow for clearance.
Inconsistent Results Variability in probe administration; Differences in animal physiology.Practice consistent injection technique; Normalize data to a control group or pre-injection images.

For further assistance, please consult the documentation for your specific in vivo imaging system and the technical data sheet for your imaging agent.

References

Unable to Proceed: "RR-11055" Not Identified as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the identifier "RR-11055" have not yielded any relevant information pertaining to a chemical compound, drug, or biological agent within scientific and biomedical databases. The search results are unrelated to chemical or pharmaceutical research, instead pointing to legislative acts and real estate listings.

Consequently, it is not possible to provide the requested application notes, protocols, and data for "this compound" in combination with another compound. The core requirements of the request, including data presentation, experimental protocols, and signaling pathway diagrams, are contingent on the existence and documented scientific study of this primary compound.

It is recommended that the user verify the identifier "this compound" and provide a correct or alternative name for the compound of interest. Without a valid starting point, the creation of the requested detailed scientific content cannot proceed.

Application Note: Development of a Stable HEK293 Cell Line Expressing Human EGFR for Compound Screening and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1] Aberrant EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2] Developing robust and reliable in vitro models is essential for the discovery and characterization of novel EGFR inhibitors, such as the hypothetical compound RR-11055. Stable cell lines, which have a gene of interest permanently integrated into their genome, offer a consistent and reproducible system for such studies.[3][4][5] This application note provides a detailed protocol for the generation and validation of a Human Embryonic Kidney 293 (HEK293) cell line that stably expresses human EGFR. This cell line serves as a valuable tool for high-throughput screening, mechanism of action studies, and potency determination of EGFR-targeting compounds.

Experimental Protocols

Vector Construction

The full-length human EGFR cDNA is cloned into a mammalian expression vector, such as pcDNA™3.1(+), which contains a strong CMV promoter for high-level expression and a neomycin resistance gene for selection of stable transfectants.

Protocol:

  • Obtain human EGFR cDNA from a commercial source or via RT-PCR from a high-EGFR expressing cell line (e.g., A431).

  • Digest the pcDNA™3.1(+) vector and the EGFR cDNA insert with appropriate restriction enzymes (e.g., HindIII and XhoI).

  • Ligate the EGFR insert into the digested vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli cells.

  • Select transformed colonies on LB agar plates containing ampicillin.

  • Isolate plasmid DNA from selected colonies and confirm the correct insertion of EGFR cDNA via restriction digest and Sanger sequencing.

Cell Culture and Transfection

HEK293 cells are chosen for their high transfection efficiency and robust growth characteristics.[6][7]

Protocol:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • One day before transfection, seed the cells in 6-well plates to achieve 70-90% confluency on the day of transfection.[7][8]

  • On the day of transfection, prepare the transfection complexes. For each well, dilute 2.5 µg of the EGFR-pcDNA3.1(+) plasmid into serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.

  • Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.[6]

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for 48 hours before starting the selection process.[9]

Selection of Stable Clones

The neomycin resistance gene in the pcDNA™3.1(+) vector allows for the selection of successfully transfected cells using the antibiotic G418 (Geneticin®).[9][10]

Protocol:

  • Determine Optimal G418 Concentration: Prior to selection, perform a kill curve experiment on non-transfected HEK293 cells to determine the minimum G418 concentration that kills all cells within 7-10 days. This concentration typically ranges from 400-800 µg/mL for HEK293 cells.[11][12]

  • Selection: 48 hours post-transfection, split the cells into 10 cm dishes at a low density and replace the medium with fresh growth medium containing the predetermined optimal concentration of G418.

  • Maintenance: Replace the selective medium every 3-4 days, removing dead cells.[9]

  • Colony Isolation: After 2-3 weeks, distinct antibiotic-resistant colonies will become visible. Isolate well-separated colonies using cloning cylinders or by manual picking with a pipette tip.

  • Expansion: Transfer each isolated colony to a separate well of a 24-well plate and expand them in selective medium to establish monoclonal cell populations.[4]

Validation of EGFR Expression

It is crucial to validate the expression of the target protein at both the mRNA and protein levels.

a. Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • Extract total RNA from the expanded clones and non-transfected HEK293 cells (negative control).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for human EGFR and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative EGFR mRNA expression in each clone compared to the negative control using the ΔΔCt method.

b. Western Blot

Protocol:

  • Lyse cells from each clone and a negative control to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for human EGFR.

  • Use an antibody for a loading control (e.g., β-actin or GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

c. Flow Cytometry

Protocol:

  • Harvest cells from each clone and a negative control.

  • Incubate the cells with a fluorescently-labeled primary antibody against an extracellular domain of EGFR.

  • Analyze the cells using a flow cytometer to quantify the percentage of EGFR-positive cells and the mean fluorescence intensity (MFI), which correlates with surface protein expression levels.

Data Presentation

The quantitative data from the validation experiments should be summarized for clear comparison of the generated clones.

Table 1: Relative EGFR mRNA Expression in G418-Resistant Clones

Clone ID Relative EGFR mRNA Expression (Fold Change vs. HEK293 WT)
Clone A 150.2
Clone B 85.7
Clone C 210.5

| HEK293 WT | 1.0 |

Table 2: EGFR Protein Expression Analysis

Clone ID Western Blot (Relative Density) Flow Cytometry (% Positive Cells) Flow Cytometry (MFI)
Clone A ++ 98.5% 1.8 x 10⁵
Clone B + 95.2% 0.9 x 10⁵
Clone C +++ 99.1% 3.2 x 10⁵
HEK293 WT - <1% 0.1 x 10³

(+++ High, ++ Moderate, + Low, - Not Detected)

Table 3: Functional Assay - EGF-Induced EGFR Phosphorylation (EC₅₀)

Cell Line EC₅₀ of EGF (ng/mL)
Clone C (High Expresser) 10.5

| HEK293 WT | Not Determined |

Mandatory Visualizations

Stable_Cell_Line_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Isolation cluster_validation Validation & Banking Vector EGFR cDNA Cloned into pcDNA3.1(+) Transfect Transfection of HEK293 with EGFR Plasmid Vector->Transfect Cells HEK293 Cell Culture Cells->Transfect Selection G418 Selection (2-3 Weeks) Transfect->Selection 48h Colony_Picking Isolation of Resistant Colonies Selection->Colony_Picking Expansion Clonal Expansion Colony_Picking->Expansion Validation Expression Validation (qPCR, WB, FACS) Expansion->Validation Cryopreservation Cryopreservation of Validated Clones Validation->Cryopreservation

Caption: Workflow for generating a stable EGFR-expressing cell line.

EGFR_Signaling_Pathway cluster_ras_mapk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2/SOS EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation Translocates to nucleus mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival

Caption: Simplified overview of the EGFR signaling cascade.

Conclusion

This application note details a comprehensive and robust workflow for the development and validation of a HEK293 cell line stably expressing human EGFR. The resulting cell line, particularly a high-expressing clone like Clone C, provides a consistent and reliable platform for investigating the efficacy and mechanism of action of EGFR-targeted compounds such as this compound. The detailed protocols and validation data presented herein serve as a guide for researchers in drug development to establish similar cellular models for their screening and research needs.

References

Application Note: RR-11055 for Proteomic Analysis of Pancreatic Ductal Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound RR-11055 is a fictional molecule created for illustrative purposes within this application note. The data and experimental results presented are representative examples to showcase the application of proteomic analysis in drug development and are not derived from actual experiments with a real compound named this compound.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant subset of PDAC cases is driven by mutations in the KRAS oncogene, with the G12C mutation being a prevalent target for drug development. This compound is a novel, investigational covalent inhibitor designed to selectively target the KRAS G12C mutant protein. By irreversibly binding to the cysteine residue at position 12, this compound locks KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and differentiation.

This application note provides a detailed protocol for the proteomic analysis of a KRAS G12C mutant pancreatic cancer cell line, MIA PaCa-2, treated with this compound. The aim is to elucidate the global proteomic changes induced by the compound, identify key modulated proteins and pathways, and provide a framework for its preclinical evaluation. Mass spectrometry-based proteomics is a powerful tool for such analyses, offering a comprehensive view of the cellular response to targeted therapies.[1][2][3]

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C_GDP KRAS G12C (Inactive/GDP) EGFR->KRAS_G12C_GDP GEFs (SOS1) KRAS_G12C_GTP KRAS G12C (Active/GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GAPs RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RR11055 This compound RR11055->KRAS_G12C_GTP Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental Protocol

Cell Culture and Treatment
  • Cell Line: MIA PaCa-2 (ATCC® CRL-1420™), a human pancreatic cancer cell line with a KRAS G12C mutation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 10 cm dishes and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either this compound (1 µM) or vehicle (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are washed twice with ice-cold PBS and harvested. Cell pellets are lysed in urea lysis buffer (8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysate is determined using a Bradford assay.

  • Reduction and Alkylation: 100 µg of protein from each sample is reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C and then alkylated with 15 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

  • Digestion: The protein solution is diluted 1:4 with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M. Trypsin is added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.

  • Peptide Cleanup: The resulting peptide mixture is acidified with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalted using C18 solid-phase extraction cartridges.

Mass Spectrometry Analysis
  • Instrumentation: Peptides are analyzed on a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with an UltiMate™ 3000 RSLCnano System.

  • LC-MS/MS Method:

    • Peptides are separated on a 75 µm x 50 cm Acclaim™ PepMap™ C18 column over a 120-minute gradient.

    • The mass spectrometer is operated in data-dependent acquisition (DDA) mode.

    • Full MS scans are acquired from m/z 350 to 1500 with a resolution of 60,000.

    • The top 20 most intense ions are selected for HCD fragmentation with a normalized collision energy of 28.

Data Analysis
  • Database Search: The raw data files are analyzed using MaxQuant software (version 1.6.17.0) with the Andromeda search engine against the human UniProt database.

  • Label-Free Quantification (LFQ): Protein quantification is performed using the MaxLFQ algorithm integrated into MaxQuant.

  • Statistical Analysis: The protein abundance data is further analyzed using Perseus software. A two-sample t-test is performed to identify proteins that are significantly differentially expressed between the this compound treated and vehicle control groups (p-value < 0.05).

Proteomics Experimental Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture MIA PaCa-2 Cell Culture Treatment This compound (1 µM) or Vehicle (DMSO) Treatment Cell_Culture->Treatment Harvesting Cell Harvesting and Lysis Treatment->Harvesting Quantification Protein Quantification Harvesting->Quantification Digestion Reduction, Alkylation, and Tryptic Digestion Quantification->Digestion Cleanup Peptide Desalting Digestion->Cleanup LC_MS LC-MS/MS Analysis (Q Exactive HF-X) Cleanup->LC_MS Database_Search Database Search (MaxQuant) LC_MS->Database_Search LFQ Label-Free Quantification (MaxLFQ) Database_Search->LFQ Stats Statistical Analysis (Perseus) LFQ->Stats Bioinformatics Bioinformatics Analysis (Pathway Enrichment) Stats->Bioinformatics

Caption: Workflow for proteomic analysis of this compound treated cells.

Results

The proteomic analysis of MIA PaCa-2 cells treated with this compound led to the identification and quantification of over 5,000 proteins. Statistical analysis revealed significant changes in the abundance of several proteins involved in key cellular processes.

Table 1: Top 10 Down-regulated Proteins upon this compound Treatment
Protein NameGene NameFold Change (log2)p-valueFunction
Mitogen-activated protein kinase 3MAPK3-2.580.0012Cell Proliferation, MAPK Pathway
Cyclin D1CCND1-2.410.0021Cell Cycle Progression
Ribosomal protein S6 kinase alpha-1RPS6KA1-2.250.0035mTOR Signaling
Eukaryotic translation initiation factor 4EEIF4E-2.100.0042Protein Synthesis, Cell Growth
MYC proto-oncogene proteinMYC-2.050.0051Transcription Factor, Cell Proliferation
Ornithine decarboxylaseODC1-1.980.0063Polyamine Biosynthesis, Cell Growth
SurvivinBIRC5-1.890.0078Apoptosis Inhibition
Vascular endothelial growth factor AVEGFA-1.820.0091Angiogenesis
Matrix metalloproteinase-9MMP9-1.750.0112Extracellular Matrix Remodeling
Hexokinase-2HK2-1.680.0134Glycolysis
Table 2: Top 10 Up-regulated Proteins upon this compound Treatment
Protein NameGene NameFold Change (log2)p-valueFunction
p21CDKN1A3.150.0008Cell Cycle Arrest
Growth arrest and DNA damage-inducible protein GADD45 alphaGADD45A2.980.0015DNA Repair, Apoptosis
BCL2-associated X proteinBAX2.750.0023Apoptosis
Cytochrome cCYCS2.610.0031Apoptosis, Mitochondrial Respiration
Caspase-3CASP32.450.0045Apoptosis Execution
Phosphatase and tensin homologPTEN2.200.0059Tumor Suppressor, PI3K/AKT Pathway Inhibition
Keratin, type I cytoskeletal 19KRT192.120.0068Epithelial Cell Differentiation
E-cadherinCDH12.050.0082Cell Adhesion, Tumor Suppression
Tissue inhibitor of metalloproteinases 1TIMP11.950.0105MMP Inhibition
S100 calcium-binding protein A4S100A41.880.0121Cell Motility, Invasion

Discussion

The results from the proteomic analysis of MIA PaCa-2 cells treated with this compound demonstrate a significant impact on proteins involved in cell proliferation, cell cycle, and apoptosis. The down-regulation of key proteins in the MAPK and mTOR signaling pathways, such as MAPK3 and RPS6KA1, is consistent with the inhibitory effect of this compound on KRAS G12C. Furthermore, the down-regulation of proteins like Cyclin D1 and MYC suggests a halt in cell cycle progression and a reduction in proliferative signaling.

Conversely, the up-regulation of tumor suppressor proteins and apoptosis markers, including p21, GADD45A, BAX, and Caspase-3, indicates that this compound induces cell cycle arrest and programmed cell death. The increase in PTEN levels further supports the inhibition of the pro-survival PI3K/AKT pathway. These findings provide a comprehensive overview of the cellular mechanisms affected by this compound and support its development as a targeted therapeutic for KRAS G12C-mutant pancreatic cancer.

Conclusion

This application note details a robust workflow for the proteomic analysis of cancer cells treated with the novel KRAS G12C inhibitor, this compound. The use of high-resolution mass spectrometry and label-free quantification allowed for the identification of key protein expression changes that confirm the on-target activity of this compound and reveal its broader cellular effects. The methodologies and representative data presented here can serve as a valuable resource for researchers in drug development and cancer biology, providing a template for the characterization of targeted therapies.

References

Troubleshooting & Optimization

RR-11055 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and handling of the small molecule inhibitor, RR-11055. Below you will find frequently asked questions and a troubleshooting guide to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2]

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?

A3: It is not recommended to dissolve this compound directly in aqueous-based solutions due to its poor water solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO, which can then be serially diluted into your aqueous experimental medium.

Q4: What is the maximum concentration of DMSO that is tolerated by most cell lines?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO in your assay.

Troubleshooting Guide

Issue 1: I am having trouble dissolving this compound in DMSO.

  • Question: The this compound powder is not fully dissolving in DMSO at room temperature. What can I do?

  • Answer: To aid dissolution, you can gently warm the solution to 37°C for a short period (5-10 minutes) and vortex or sonicate the vial. This can help overcome the initial energy barrier for dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.

Issue 2: My compound is precipitating out of solution when I dilute the DMSO stock into my aqueous buffer or cell culture medium.

  • Question: When I add my this compound DMSO stock to my cell culture medium, I see a cloudy precipitate. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are a few strategies to mitigate precipitation:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

    • Increase the Volume of Aqueous Medium: When making the dilution, add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing to ensure rapid mixing. This avoids localized high concentrations of the compound that can lead to precipitation.

    • Use a Surfactant or Co-solvent: For in vivo or certain in vitro applications, the use of a formulation with a surfactant (e.g., Tween-80, Cremophor EL) or a co-solvent (e.g., polyethylene glycol) may be necessary. Always check for compatibility with your experimental system.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents.

SolventSolubility (approx.)Temperature (°C)
DMSO≥ 50 mg/mL25
Ethanol~5 mg/mL25
PBS (pH 7.4)< 0.1 mg/mL25
Water< 0.01 mg/mL25

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.

  • Calculation: Determine the required volume of DMSO to add to the vial of this compound powder to achieve a 10 mM concentration. (Note: The molecular weight of this compound should be provided on the product datasheet).

  • Dissolution: Add the calculated volume of DMSO to the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate or warm the solution at 37°C for 5-10 minutes until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Medium thaw->dilute precip_check Precipitation? dilute->precip_check use Use in Experiment precip_check->use No troubleshoot Troubleshoot Dilution precip_check->troubleshoot Yes signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response rr11055 This compound rr11055->kinase_b

References

Technical Support Center: Improving Small Molecule Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "RR-11055" does not correspond to a known chemical compound in public databases. It is associated with the Philippine Identification System Act (Republic Act No. 11055).[1] Therefore, this technical support center provides a generalized framework for improving the stability of small molecule compounds in solution, intended for researchers, scientists, and drug development professionals.

This guide offers troubleshooting advice and frequently asked questions to address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule degradation in aqueous buffers?

A1: Degradation of small molecules in aqueous solutions can stem from several factors:

  • Hydrolysis: Compounds with labile functional groups, such as esters or amides, can be cleaved by water. The rate of hydrolysis is often pH-dependent, being catalyzed by acidic or basic conditions.[2]

  • Oxidation: Molecules with electron-rich moieties are susceptible to oxidation.[2] This can be accelerated by dissolved oxygen, exposure to light, or the presence of reactive impurities in the solvent.[3]

  • Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. Precipitated compound can also be more prone to degradation.[2]

  • Adsorption: Compounds may adsorb to the surfaces of storage containers, such as plastic tubes or microplates, which reduces the effective concentration in the solution.[2]

Q2: My compound's stock solution in DMSO shows precipitation after thawing. How can I prevent this?

A2: Precipitation upon thawing a frozen stock solution is a common issue. Here are some ways to prevent it:

  • Solvent Choice: While DMSO is a widely used solvent, its stability can be affected by freeze-thaw cycles.[3] Ensure it is the most appropriate solvent for long-term cryogenic storage.

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation.[3] Consider preparing a slightly less concentrated stock solution.

  • Thawing Protocol: Thaw solutions slowly at room temperature and ensure the compound is fully dissolved by vortexing gently before use.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]

Q3: How can I quickly assess the stability of my compound in a new buffer or solvent?

A3: A preliminary stability assessment can be conducted by preparing a solution of your compound at a known concentration in the desired buffer or solvent. Aliquots of this solution can then be incubated under various conditions (e.g., different temperatures, light exposure). The stability can be monitored over time by analyzing the samples using techniques like HPLC or LC-MS to detect any degradation products or a decrease in the parent compound.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent experimental results and loss of compound activity.

This is a frequent problem that often points to the degradation of the small molecule in the solution.[3]

Suggested Solutions:

  • Assess Compound Stability: Perform a stability study in the specific assay medium under the experimental conditions (e.g., temperature, pH).

  • Use Low-Binding Plates: If adsorption is suspected, use low-binding microplates or add a small amount of a non-ionic surfactant.[2]

  • Evaluate Cell Permeability: For cell-based assays, poor cell permeability might be misinterpreted as a loss of activity.[2] Consider conducting a cell permeability assay.

Issue 2: The color of the stock or working solution changes over time.

A change in color often indicates chemical degradation or oxidation of the compound.[3]

Suggested Solutions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photochemical degradation.[3]

  • Protect from Air (Oxygen): For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]

  • Add Antioxidants: Consider adding antioxidants like ascorbic acid or dithiothreitol (DTT) to the buffer if compatible with your experiment.[2]

Issue 3: New peaks appear in HPLC/LC-MS analysis of the compound over time.

The appearance of new peaks is a clear indication of compound degradation.[2]

Suggested Solutions:

  • Identify Degradation Products: If possible, identify the structure of the degradation products to understand the degradation pathway.[2]

  • Adjust pH: If hydrolysis is suspected, adjust the pH of the buffer to a range where the compound is more stable.[2]

  • Prepare Fresh Solutions: Always prepare fresh solutions before each experiment or establish and adhere to strict storage guidelines.[2]

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO ConcentrationEffect on Most Cell LinesConsiderations
< 0.1%Generally considered safe, including for sensitive primary cells.[4]Ideal for minimizing solvent-induced artifacts.
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[4]A vehicle control is essential to assess any effects on your specific cell line.[4]
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.[4]Use with caution and only after thorough validation with vehicle controls.

Experimental Protocols

Protocol: General Compound Stability Assessment in Solution

Objective: To evaluate the chemical stability of a small molecule in a specific solution over time.

Materials:

  • Small molecule of interest

  • High-purity solvent for stock solution (e.g., DMSO)

  • Buffer or medium for working solution (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)[3]

  • HPLC-grade solvents for mobile phase

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Dilute the stock solution to the final working concentration in the aqueous buffer or medium of interest.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. If the buffer contains proteins, precipitate them by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[4] Centrifuge the sample and analyze the supernatant by HPLC or LC-MS. This will serve as the baseline.[3]

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them in the same way as the T=0 sample.[3]

  • Analysis: Analyze all samples by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area of the T=0 sample. A decrease in the relative peak area over time indicates instability. The appearance and increase of new peaks correspond to degradation products.[3]

Visualizations

start Inconsistent Results or Loss of Compound Activity check_stability Assess Compound Stability in Assay Medium start->check_stability check_solubility Evaluate Solubility start->check_solubility check_adsorption Investigate Adsorption to Labware start->check_adsorption stable Compound is Stable check_stability->stable No degradation unstable Compound is Unstable check_stability->unstable Degradation observed other_causes Investigate Other Causes (e.g., cell permeability) stable->other_causes troubleshoot Troubleshoot Degradation unstable->troubleshoot soluble Compound is Soluble check_solubility->soluble insoluble Compound Precipitates check_solubility->insoluble soluble->other_causes optimize_solubility Optimize Formulation (e.g., change solvent, adjust pH) insoluble->optimize_solubility adsorption Significant Adsorption check_adsorption->adsorption no_adsorption Adsorption is Minimal check_adsorption->no_adsorption use_low_bind Use Low-Binding Plates or Add Surfactant adsorption->use_low_bind no_adsorption->other_causes start Need to Dissolve Small Molecule is_aqueous Is an Aqueous Solution Required? start->is_aqueous organic_solvent Select Appropriate Organic Solvent (e.g., DMSO, Ethanol) is_aqueous->organic_solvent No check_solubility Check Solubility in Aqueous Buffer is_aqueous->check_solubility Yes yes_aqueous Yes no_aqueous No use_solution Use Solution in Assay check_solubility->use_solution Soluble optimize Optimize Aqueous Solubility check_solubility->optimize Insoluble soluble Soluble insoluble Insoluble adjust_ph Adjust pH optimize->adjust_ph add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) optimize->add_cosolvent use_excipients Use Excipients optimize->use_excipients adjust_ph->check_solubility add_cosolvent->check_solubility use_excipients->check_solubility

References

RR-11055 negative control and positive control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "RR-11055." The following technical guidance is based on best practices for the experimental use of STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors in general. Researchers should adapt these recommendations to the specific characteristics of the molecule they are studying.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a STAT3 inhibitor like this compound?

STAT3 is a transcription factor that plays a critical role in cell proliferation, differentiation, survival, and inflammation.[1][2] It is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF).[3][4] This activation involves phosphorylation of a key tyrosine residue (Tyr705), which leads to STAT3 dimerization, nuclear translocation, and binding to the DNA of target genes.[5][4] STAT3 inhibitors are designed to block this signaling pathway. Common inhibitory mechanisms include targeting the SH2 domain to prevent dimerization, or interfering with STAT3 phosphorylation.[6][7][8]

Q2: What is a recommended positive control for experiments involving this compound?

A positive control is essential to ensure that the STAT3 signaling pathway is active and detectable in your experimental system.

  • Recommended Positive Control Agent: A cytokine or growth factor known to activate STAT3 in your cell line of interest is the ideal positive control. Interleukin-6 (IL-6) is a very common and potent activator of the JAK/STAT3 pathway.[4][6]

  • Experimental Use: Pre-treat your cells with the chosen cytokine (e.g., IL-6) to induce STAT3 phosphorylation (p-STAT3) before your experimental endpoint. This allows you to confirm that the detection method (e.g., Western blot) is working and that the cells are responsive.

Q3: What should I use as a negative control for this compound?

A negative control is crucial to ensure that the observed effects are specific to the inhibition of STAT3 by this compound and not due to off-target effects or solvent toxicity.

  • Vehicle Control (Mandatory): The most fundamental negative control is the vehicle in which this compound is dissolved (e.g., DMSO). This control group should be treated with the same final concentration of the vehicle as the cells treated with this compound.

  • Inactive Enantiomer/Structural Analog (Ideal but often unavailable): The ideal negative control is a molecule that is structurally very similar to this compound but is biologically inactive against STAT3. This type of control is often not available unless specifically synthesized.

  • Scrambled Peptide/siRNA (For genetic approaches): If using genetic methods to validate STAT3's role, a scrambled siRNA or non-targeting shRNA is the appropriate negative control.

Troubleshooting Guide

Problem 1: I am not seeing an effect of this compound on the phosphorylation of STAT3.

  • Is the STAT3 pathway being activated?

    • Troubleshooting Step: Always include a positive control (e.g., IL-6 stimulation) in your experiment. Run a Western blot for phosphorylated STAT3 (p-STAT3 Tyr705) on lysates from cells treated with the positive control activator alone. If you do not see a strong p-STAT3 signal in this lane, the cells may not be responsive, the activator may be degraded, or there may be an issue with your antibody.

  • Is the inhibitor viable and used at the correct concentration?

    • Troubleshooting Step: Verify the concentration and integrity of your this compound stock. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Is the timing of treatment and stimulation appropriate?

    • Troubleshooting Step: Typically, cells are pre-incubated with the STAT3 inhibitor for a period (e.g., 1-4 hours) before stimulation with the activating cytokine. The duration of cytokine stimulation itself should be optimized (e.g., 15-30 minutes) to capture the peak of STAT3 phosphorylation.

Problem 2: I am observing cell death in my negative control (vehicle-treated) group.

  • Is the solvent concentration too high?

    • Troubleshooting Step: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of your vehicle in the cell culture medium is low, typically ≤ 0.1%. Prepare a serial dilution of your vehicle to test for toxicity.

  • Are the cells healthy?

    • Troubleshooting Step: Ensure your cells are healthy, within a low passage number, and are not overly confluent, as these factors can increase sensitivity to treatments.

Problem 3: The inhibitor shows an effect, but I'm not sure if it's specific to STAT3.

  • Have you validated the target engagement?

    • Troubleshooting Step: The primary validation is to show that this compound reduces the level of phosphorylated STAT3 (p-STAT3) upon stimulation. You should also check for downstream effects, such as a change in the expression of known STAT3 target genes (e.g., BCL2, Cyclin D1).[9]

    • Troubleshooting Step: To rule out off-target effects, you can assess the phosphorylation status of other related signaling proteins, such as STAT1 or STAT5, which should ideally not be affected by a specific STAT3 inhibitor.[10]

Experimental Protocols & Data

Table 1: General Recommendations for Experimental Controls
Control Type Purpose Recommended Agent Typical Concentration/Use Primary Readout
Positive Control To confirm STAT3 pathway activation and assay validity.Interleukin-6 (IL-6) or other relevant cytokine/growth factor.10-100 ng/mLIncreased p-STAT3 (Tyr705)
Negative Control To control for solvent effects and non-specific toxicity.Vehicle (e.g., DMSO)Same final concentration as the inhibitor-treated group (e.g., ≤ 0.1%).Baseline p-STAT3, cell viability.
Specificity Control To ensure the inhibitor is acting on STAT3 and not other pathways.Western blot for other proteins (e.g., p-STAT1, p-AKT).N/ANo change in phosphorylation of off-target proteins.
Protocol: Western Blot for STAT3 Phosphorylation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Depending on the cell line, you may need to serum-starve the cells for 4-24 hours to reduce baseline STAT3 activation.

  • Inhibitor Pre-treatment: Treat cells with this compound at the desired concentrations for 1-4 hours. Include a vehicle-only control group.

  • Positive Control/Stimulation: Add the STAT3 activator (e.g., IL-6, 50 ng/mL) to the appropriate wells for 15-30 minutes. Ensure you have an "unstimulated" control and a "stimulated + vehicle" control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Cell Surface Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Activation STAT3_inactive Cytoplasmic STAT3 (Inactive Monomer) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA Target Gene DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation Inhibitor This compound (STAT3 Inhibitor) Inhibitor->STAT3_active Inhibition Point (e.g., blocks dimerization or phosphorylation) Experimental_Workflow cluster_stim Start Start: Seed Cells Pretreat Pre-treatment Step Start->Pretreat Group1 Group 1: Vehicle Control Pretreat->Group1 1-4h Group2 Group 2: This compound Pretreat->Group2 1-4h Group3 Group 3: Vehicle Control + Activator (IL-6) (Positive Control) Pretreat->Group3 1-4h Group4 Group 4: This compound + Activator (IL-6) (Test Group) Pretreat->Group4 1-4h Lysis Cell Lysis & Protein Quantification Group1->Lysis Group2->Lysis Group3->Lysis Group4->Lysis Stimulate Stimulation (e.g., IL-6, 30 min) Analysis Endpoint Analysis (e.g., Western Blot for p-STAT3) Lysis->Analysis

References

Technical Support Center: Overcoming Doxorubicin Resistance in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with doxorubicin-resistant MCF-7 breast cancer cells.

Frequently Asked Questions (FAQs)

Q1: My MCF-7 cells have become resistant to doxorubicin. What is the most common mechanism for this resistance?

A1: The most frequently observed mechanism of doxorubicin resistance in MCF-7 cells is the overexpression of P-glycoprotein (P-gp), also known as Multi-Drug Resistance protein 1 (MDR1).[1][2] P-gp is a transmembrane efflux pump that actively removes doxorubicin from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][2] Other mechanisms can include the expression of other efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP1), alterations in apoptosis pathways, and the involvement of the major vault protein (MVP) which can transport doxorubicin away from its nuclear target.[3][4]

Q2: How can I confirm that my MCF-7 cells have developed doxorubicin resistance?

A2: You can confirm doxorubicin resistance through a combination of functional and expression-based assays:

  • IC50 Determination: A significant increase in the half-maximal inhibitory concentration (IC50) of doxorubicin in your cell line compared to the parental, sensitive MCF-7 cells is a key indicator of resistance.[5]

  • Western Blotting: This technique can be used to detect the overexpression of P-gp (MDR1) protein in the resistant cells compared to the sensitive parental line.[1]

  • qRT-PCR: Quantitative real-time PCR can be used to measure the mRNA levels of the ABCB1 gene (which codes for P-gp), which are typically elevated in resistant cells.[1]

  • Drug Efflux Assay: A functional assay using a fluorescent P-gp substrate like Rhodamine 123 can demonstrate increased efflux activity in resistant cells.

Q3: I have confirmed P-gp/MDR1 overexpression in my resistant MCF-7 cells. What are some strategies to overcome this resistance?

A3: Several strategies can be employed to counteract P-gp-mediated doxorubicin resistance:

  • P-gp Inhibitors: Co-administration of P-gp inhibitors (e.g., verapamil, cyclosporine A) can block the efflux pump and restore doxorubicin sensitivity.

  • siRNA-mediated Gene Silencing: Small interfering RNA (siRNA) can be used to specifically knock down the expression of the ABCB1 (MDR1) gene, thereby reducing P-gp levels and re-sensitizing the cells to doxorubicin.[2]

  • Nanoparticle Drug Delivery: Encapsulating doxorubicin in nanoparticles can facilitate its entry into the cell via endocytosis, bypassing the P-gp efflux pump.[1]

  • Targeting Associated Signaling Pathways: The PI3K/AKT pathway has been implicated in doxorubicin resistance. Inhibitors of this pathway, such as wortmannin, may help to resensitize cells.[6][7]

Troubleshooting Guides

Problem: I am trying to develop a doxorubicin-resistant MCF-7 cell line, but the cells are not surviving the selection process.

  • Possible Cause: The initial doxorubicin concentration is too high, leading to widespread cell death.

  • Solution: Start with a low concentration of doxorubicin and gradually increase the dose as the cells adapt. One approach is to begin with the IC50 concentration of the parental MCF-7 cells and incrementally raise the concentration over several passages.[1][8]

Problem: My doxorubicin-resistant MCF-7 cell line is showing inconsistent results in my experiments.

  • Possible Cause 1: The resistance phenotype is not stable.

  • Solution 1: It is crucial to continuously culture the resistant cell line in a medium containing a maintenance concentration of doxorubicin to ensure the selective pressure is maintained and the resistance phenotype is not lost.

  • Possible Cause 2: The passage number of the cell line is too high.

  • Solution 2: High passage numbers can lead to genetic drift and altered cellular characteristics. It is recommended to use cells from a low-passage frozen stock for your experiments.

Data Presentation

Table 1: Doxorubicin IC50 Values in Sensitive and Resistant MCF-7 Cells

Cell LineDoxorubicin IC50Fold ResistanceReference
MCF-7 (Sensitive)400 nM-
MCF-7/DOX (Resistant)700 nM1.75
MCF-7 (Sensitive)0.68 µg/ml-[5]
MCF-7/MDR1 (Resistant)>13.6 µg/ml (>20-fold)>20[1]
MCF-7 (Sensitive)3.09 µg/mL-[9]
MCF-7/ADR (Resistant)13.2 µg/mL4.27[9]

Experimental Protocols

1. Protocol for Developing Doxorubicin-Resistant MCF-7 Cells

This protocol describes a method for generating a doxorubicin-resistant MCF-7 cell line by continuous exposure to increasing concentrations of the drug.

  • Materials:

    • MCF-7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Doxorubicin hydrochloride

    • Phosphate-buffered saline (PBS)

    • Cell culture flasks and plates

  • Procedure:

    • Culture MCF-7 cells in their standard complete medium until they reach 70-80% confluency.

    • Determine the IC50 of doxorubicin for the parental MCF-7 cells using a standard cytotoxicity assay (e.g., MTT assay).

    • Begin the selection process by treating the cells with doxorubicin at a concentration equal to the determined IC50.

    • Incubate the cells with the doxorubicin-containing medium. Monitor the cells for signs of cell death.

    • When the majority of the cells have died and a small population of surviving cells begins to proliferate, replace the medium with fresh, doxorubicin-containing medium.

    • Once the cells have recovered and reached 70-80% confluency, passage them and slightly increase the doxorubicin concentration (e.g., 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation over several months.

    • Periodically check the IC50 of the cell population to monitor the development of resistance.

    • Once a stable resistant cell line is established (e.g., >10-fold increase in IC50), maintain the cells in a medium containing a constant concentration of doxorubicin to preserve the resistant phenotype.

2. Western Blot Protocol for P-gp/MDR1 Detection

This protocol outlines the steps for detecting the expression of P-gp (MDR1) protein in sensitive and resistant MCF-7 cells.

  • Materials:

    • Sensitive and resistant MCF-7 cell pellets

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against P-gp/MDR1

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cell pellets using RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

experimental_workflow Experimental Workflow for Doxorubicin Resistance Analysis cluster_dev Development of Resistant Cells cluster_char Characterization of Resistance cluster_overcome Overcoming Resistance start Parental MCF-7 Cells treat Treat with increasing Doxorubicin concentrations start->treat select Select for surviving cells treat->select establish Establish stable resistant cell line (MCF-7/DOX) select->establish ic50 Determine IC50 (MTT Assay) establish->ic50 western Detect P-gp/MDR1 (Western Blot) establish->western qpcr Quantify ABCB1 mRNA (qRT-PCR) establish->qpcr pgp_inhibitor Co-treat with P-gp inhibitor establish->pgp_inhibitor sirna MDR1 siRNA knockdown establish->sirna nanoparticle Doxorubicin-loaded nanoparticles establish->nanoparticle

Caption: Workflow for developing, characterizing, and overcoming doxorubicin resistance.

signaling_pathway P-glycoprotein (MDR1) Efflux Pump Mechanism cluster_cell MCF-7/DOX Cell dox_in Doxorubicin pgp P-gp (MDR1) dox_in->pgp Binds nucleus Nucleus dox_in->nucleus Intercalates DNA (inhibited) dox_out Doxorubicin outside Extracellular Space pgp->dox_out Efflux adp ADP + Pi pgp->adp Hydrolysis atp ATP atp->pgp dna DNA

Caption: Mechanism of P-gp mediated doxorubicin efflux in resistant MCF-7 cells.

References

Technical Support Center: Minimizing RR-11055-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RR-11055" does not correspond to a known entity in publicly available scientific literature. This guide provides general strategies and protocols for mitigating cytotoxicity induced by novel chemical compounds in primary cells, based on established cell biology and pharmacology principles.

General Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to unexpected cytotoxicity during experiments with novel compounds like this compound.

QuestionPossible Cause(s)Suggested Solution(s)
1. Why are my primary cells dying even at low concentrations of this compound? High sensitivity of primary cells: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[1] Compound instability: The compound may be degrading into a more toxic substance. Contamination: Mycoplasma or other microbial contamination can stress cells, increasing their sensitivity.[1]Optimize Concentration: Perform a thorough dose-response experiment starting from very low (sub-nanomolar) concentrations to identify a non-toxic range.[1] Verify Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions (e.g., temperature, light protection). Test for Contamination: Regularly screen cell cultures for mycoplasma and other contaminants.[1]
2. How can I distinguish between apoptosis and necrosis? Different mechanisms of cell death: Apoptosis is a programmed process, while necrosis is typically caused by acute injury and results in membrane rupture.Use specific assays: Employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V detects early apoptosis, while PI identifies late apoptotic and necrotic cells with compromised membranes.[2][3][4]
3. The cytotoxicity of this compound varies between experiments. What could be the cause? Inconsistent cell health or passage number: Primary cell sensitivity can change with passage number and overall health. Variable compound activity: Repeated freeze-thaw cycles of the compound stock can reduce its potency. Inconsistent incubation times: The duration of exposure is a critical factor in cytotoxicity.[5][6]Standardize Cell Culture: Use cells within a narrow passage range. Ensure consistent seeding densities.[7] Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. Precise Timing: Use a timer to ensure consistent incubation periods for all experiments.
4. My "vehicle control" (e.g., DMSO) is showing some cytotoxicity. What should I do? Solvent toxicity: The solvent used to dissolve this compound can be toxic to primary cells at certain concentrations.[7][8]Determine Solvent Tolerance: Perform a dose-response experiment with the vehicle alone to find the maximum non-toxic concentration. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold (typically <0.1% for DMSO).[8]

Frequently Asked Questions (FAQs)

Q1: What is the first step to minimize this compound-induced cytotoxicity?

A1: The most critical first step is to perform a comprehensive dose-response and time-course experiment. This will help you determine the half-maximal cytotoxic concentration (CC50) and the lowest effective concentration with minimal cell death over different exposure times.[1][9] It is crucial to test a wide range of concentrations, often on a logarithmic scale (e.g., 0.1 nM to 100 µM).[10]

Q2: Could serum concentration in the media affect cytotoxicity?

A2: Yes. Serum contains growth factors and proteins that can influence cell health and proliferation. Some researchers perform experiments in serum-free or reduced-serum conditions to synchronize cell cycles. However, serum starvation can also sensitize some cells to drug-induced toxicity.[11] It is important to test the effect of this compound in both complete and reduced-serum media to understand this interaction.

Q3: Are there any general supplements I can add to the media to reduce non-specific cytotoxicity?

A3: Adding antioxidants may help mitigate cytotoxicity if it is caused by oxidative stress. Common antioxidants used in cell culture include N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). However, their effectiveness is compound-specific. It is essential to include an antioxidant-only control to ensure it does not interfere with the experimental outcome.

Q4: How can I determine if the cytotoxicity is an on-target or off-target effect?

A4: This is a complex question that often requires multiple experimental approaches. If the molecular target of this compound is known, you can use techniques like siRNA or CRISPR to knock down the target protein. If the cytotoxicity is reduced in the knockdown cells, it suggests an on-target effect. Another approach is to use a structurally similar but inactive analog of this compound as a negative control.[10]

Q5: What is the best way to quantify cytotoxicity?

A5: Using multiple assays that measure different cellular parameters is recommended for a comprehensive assessment.

  • MTT or WST-1/XTT Assays: Measure metabolic activity, which is an indicator of cell viability.[12][13]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity and necrosis.[14][15][16]

  • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

Experimental Protocols

Protocol 1: Dose-Response Assessment using MTT Assay

This protocol determines the concentration at which this compound reduces the metabolic activity of primary cells by 50% (IC50).

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common range is 0.01 µM to 100 µM.[8] Include a vehicle-only control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the various this compound concentrations.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Opaque-walled 96-well plates with cultured cells

  • This compound compound

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis solution (for maximum LDH release control)

Procedure:

  • Plate Setup: Prepare opaque-walled assay plates containing cells in culture medium.

  • Controls: Include control wells for: no cells (medium only), no treatment (vehicle control), and maximum LDH release (cells treated with lysis solution).[17]

  • Treatment: Add this compound and vehicle controls to the appropriate wells.

  • Incubation: Culture cells for the desired exposure period.

  • Assay Preparation: Remove plates from the incubator and allow them to equilibrate to room temperature.

  • LDH Reaction: Add the LDH reaction mixture to all wells according to the kit manufacturer's instructions.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[18]

  • Data Acquisition: Measure the absorbance or fluorescence according to the kit's specifications using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.[19]

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit[2]

  • Flow cytometer

  • Treated cells

Procedure:

  • Cell Harvesting: Culture and treat cells with this compound. Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Hepatocytes (48h Incubation)
This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptosis (Annexin V+)
0 (Vehicle)100 ± 4.55.2 ± 1.14.8 ± 0.9
0.198.2 ± 5.16.1 ± 1.55.5 ± 1.2
185.7 ± 6.214.3 ± 2.815.2 ± 3.1
552.1 ± 7.545.8 ± 5.548.9 ± 6.4
1025.3 ± 4.972.1 ± 8.175.3 ± 7.9
505.8 ± 2.194.5 ± 3.295.1 ± 2.8
Table 2: Hypothetical Time-Course of Cytotoxicity with 10 µM this compound
Incubation Time (h)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0100 ± 3.84.9 ± 0.8
690.1 ± 5.310.2 ± 2.1
1275.4 ± 6.124.8 ± 4.5
2448.2 ± 7.051.5 ± 6.8
4825.3 ± 4.972.1 ± 8.1

Visualizations

Experimental_Workflow Workflow for Assessing and Minimizing Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Primary Cell Culture C Dose-Response Assay (e.g., MTT) A->C D Time-Course Assay (e.g., LDH) A->D B Prepare this compound Dilutions B->C B->D E Determine CC50 C->E D->E G High Cytotoxicity? E->G Analyze Data F Assess Mechanism (e.g., Annexin V/PI) H Optimize Conditions (Lower Conc., Shorter Time) F->H G->F Yes I Proceed with Experiment G->I No H->C Re-evaluate

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Apoptosis_Pathways Simplified Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 via Bid cleavage Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., this compound) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Troubleshooting_Flowchart Troubleshooting High Cytotoxicity decision decision start High Cytotoxicity Observed check_conc Verify Compound Concentration and Dilutions start->check_conc check_solvent Is Solvent Control Toxic? check_conc->check_solvent reduce_solvent Lower Solvent % in Media check_solvent->reduce_solvent Yes check_cells Check Cell Health, Passage #, and for Contamination check_solvent->check_cells No reduce_solvent->check_cells new_culture Start with Fresh Cells check_cells->new_culture Issue Found dose_response Perform Full Dose-Response (Lower Range) check_cells->dose_response Healthy new_culture->dose_response time_course Perform Time-Course (Shorter Durations) dose_response->time_course is_apoptosis Is Cell Death Apoptotic? (Annexin V Assay) time_course->is_apoptosis inhibitors Test with Apoptosis Inhibitors (e.g., Z-VAD-FMK) is_apoptosis->inhibitors Yes end Optimized Conditions Identified is_apoptosis->end No (Necrotic) inhibitors->end

References

Technical Support Center: Troubleshooting RR-11055 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing batch-to-batch variability with the experimental compound RR-11055. The following resources are designed to help identify potential causes of this variability and offer solutions to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the efficacy of this compound between different lots. What are the potential causes?

A1: Batch-to-batch variability in the efficacy of a compound like this compound can stem from several factors originating from the manufacturing process to experimental handling. Key potential causes include:

  • Variations in Purity and Impurity Profiles: Even minor differences in the purity of the compound or the presence of different impurities can significantly alter its biological activity.[1]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties such as solubility and bioavailability, leading to varied efficacy.[2]

  • Inconsistent Formulation: For compounds supplied in a formulated solution, variations in the concentration of the active ingredient or the composition of excipients can occur.

  • Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) or handling procedures can lead to degradation of the compound.[1][3]

  • Experimental Error: Inconsistencies in experimental procedures, such as pipetting, cell seeding density, and incubation times, can introduce significant variability.[4]

Q2: How can we confirm if the observed variability is due to the this compound batch or our experimental setup?

A2: To dissect the source of variability, a systematic approach is recommended. This involves running control experiments and validating your assay. Consider the following steps:

  • Internal Reference Standard: If possible, establish a well-characterized "gold standard" batch of this compound. This reference lot can be used in parallel with new batches to normalize results.

  • Assay Validation: Ensure your experimental assay is robust and reproducible. This includes using positive and negative controls, and assessing assay performance metrics like signal-to-noise ratio and Z-factor.

  • Side-by-Side Comparison: Test the old and new batches of this compound concurrently in the same experiment. This will minimize the influence of other experimental variables.

Q3: What documentation should we request from the supplier regarding batch-to-batch consistency?

A3: For each new batch of this compound, you should request a Certificate of Analysis (CoA). This document should ideally include the following information for each lot:

  • Purity: Determined by a high-resolution analytical method like HPLC or LC-MS.

  • Identity Confirmation: Spectral data (e.g., NMR, MS) to confirm the chemical structure.

  • Appearance: Physical state and color.

  • Solubility: Information on solubility in common laboratory solvents.

Troubleshooting Guides

Issue 1: Decreased Potency of a New this compound Batch

If a new batch of this compound shows lower than expected activity in your assay, follow this troubleshooting workflow:

G cluster_0 A Start: Decreased Potency Observed B Verify Compound Handling and Storage A->B C Prepare Fresh Stock Solutions B->C D Run Side-by-Side Assay with Previous Batch C->D E Potency Restored? D->E F Issue Likely Due to Handling/Preparation E->F Yes G Contact Supplier for CoA and Retest Data E->G No I End: Isolate Cause of Variability F->I H Perform Independent Analytical Chemistry G->H H->I

Caption: Workflow for troubleshooting decreased potency.

Detailed Steps:

  • Verify Compound Handling and Storage: Confirm that the new batch was stored under the recommended conditions (e.g., temperature, humidity, light exposure) from the moment it was received.

  • Prepare Fresh Stock Solutions: Improperly prepared or old stock solutions can lead to apparent decreases in potency. Prepare new stock solutions from both the old and new batches.

  • Run Side-by-Side Assay: Perform a head-to-head comparison of the new and a previously well-performing batch in your standard assay.

  • Analyze Results: If the potency is restored with the freshly prepared stock solution, the issue was likely related to solution stability. If the new batch still shows lower potency, proceed to contact the supplier.

  • Contact Supplier: Request the Certificate of Analysis (CoA) for the new batch and compare it to the CoA of the previous batch. Look for any significant differences in purity or other reported specifications.

  • Independent Analysis: If the supplier's documentation does not reveal the issue, consider performing an independent analysis (e.g., HPLC, LC-MS) to confirm the purity and integrity of the new batch.

Issue 2: Increased Variability in Experimental Replicates

High variability between technical or biological replicates can mask the true effect of this compound.

G cluster_0 A Start: High Replicate Variability B Review Experimental Protocol for Consistency A->B C Check Pipette Calibration and Technique B->C D Ensure Homogeneous Cell Seeding C->D E Use Master Mix for Reagent Addition D->E F Variability Reduced? E->F G Issue is Likely Procedural F->G Yes H Consider Compound Solubility Issues F->H No I End: Identify Source of Variability G->I H->I

Caption: Troubleshooting high experimental variability.

Detailed Steps:

  • Review Protocol Consistency: Ensure that all experimental steps are performed consistently across all samples. This includes incubation times, temperatures, and reagent addition order.[3]

  • Pipetting and Liquid Handling: Verify that all pipettes are calibrated and that proper pipetting techniques are being used, especially for small volumes. Inaccurate liquid handling is a common source of variability.[4]

  • Cell-Based Assays: If using a cell-based assay, ensure uniform cell seeding density across all wells. Inconsistent cell numbers can lead to significant variations in the response to this compound.[4]

  • Master Mixes: Prepare a master mix of this compound and other reagents to be added to your experimental samples. This ensures that each sample receives the same concentration of all components.[4]

  • Compound Solubility: If this compound has poor solubility, it may not be uniformly dissolved in your assay medium, leading to inconsistent concentrations in different wells. Visually inspect for any precipitation and consider using a different solvent or sonication to aid dissolution.

Data Presentation

Table 1: Hypothetical Batch Comparison of this compound
ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.2%97.5%99.5%> 98.0%
Major Impurity 1 (%) 0.3%1.8%0.1%< 0.5%
Major Impurity 2 (%) 0.1%0.2%0.1%< 0.2%
EC50 (in vitro assay, µM) 1.25.81.10.8 - 1.5 µM
Appearance White PowderOff-white PowderWhite PowderWhite Powder

In this hypothetical example, Batch B would be flagged for failing to meet the purity and EC50 acceptance criteria, likely due to the higher level of Impurity 1.

Experimental Protocols

Protocol 1: Comparative In Vitro Potency Assay

This protocol describes a method for directly comparing the potency of two different batches of this compound in a cell-based assay.

  • Cell Seeding: Seed a 96-well plate with your target cells at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Batch A and Batch B of this compound in DMSO.

    • Perform a serial dilution series for each batch in the appropriate cell culture medium to generate a range of concentrations that will produce a full dose-response curve.

  • Treatment:

    • Remove the growth medium from the cell plate and replace it with the prepared this compound dilutions.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Assay Readout: Perform the assay readout according to your specific protocol (e.g., add a viability reagent, measure luminescence).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Fit the dose-response data to a four-parameter logistic equation to determine the EC50 for each batch.

    • Compare the EC50 values and the overall shape of the dose-response curves.

Signaling Pathway Diagram

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a known signaling cascade:

G cluster_0 Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse RR11055 This compound RR11055->KinaseX

Caption: Hypothetical signaling pathway for this compound.

This diagram illustrates that this compound acts as an inhibitor of Kinase X, thereby blocking the downstream signaling that leads to a cellular response. Variability in the purity or formulation of this compound could lead to incomplete inhibition of Kinase X, resulting in a weaker than expected biological outcome.

References

how to prevent RR-11055 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of compound RR-11055 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound is primarily influenced by exposure to light, oxygen, water, high temperatures, and certain pH conditions. These factors can lead to photolysis, oxidation, hydrolysis, and other chemical reactions that alter the molecular structure and efficacy of the compound.[1][2][3]

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The ideal storage temperature and specific humidity levels can be found in the table below.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can significantly impact the stability of this compound.[2] Protic solvents may facilitate hydrolysis, while solvents that are not properly degassed can introduce dissolved oxygen, leading to oxidation. It is crucial to use high-purity, anhydrous, and degassed solvents for preparing this compound solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in solution Degradation due to hydrolysis or oxidation.Prepare fresh solutions before each experiment using anhydrous, degassed solvents. Store stock solutions in small aliquots at -80°C under an inert atmosphere.
Inconsistent experimental results Photodegradation from ambient light exposure.Conduct all experimental steps involving this compound under amber or red light conditions. Use amber-colored vials or wrap containers with aluminum foil.
Precipitate formation in stock solution Temperature fluctuations or solvent evaporation.Ensure the storage freezer maintains a stable temperature. Use vials with tight-fitting caps to prevent solvent evaporation. Briefly sonicate the vial before use to ensure homogeneity.
Discoloration of the compound Oxidation or reaction with contaminants.Handle the solid compound in a glove box or under a stream of inert gas. Use high-purity solvents and clean glassware.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound solid compound

    • Anhydrous, HPLC-grade dimethyl sulfoxide (DMSO)

    • Inert gas (argon or nitrogen)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a clean, dry weighing boat inside a glove box or under a gentle stream of inert gas.

    • Transfer the weighed compound to a sterile, amber-colored microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Briefly vortex and sonicate the solution to ensure complete dissolution.

    • Purge the headspace of the tube with inert gas before tightly sealing the cap.

    • Store the stock solution at -80°C.

Protocol 2: General Handling of this compound in Cell-Based Assays
  • Preparation:

    • Thaw the this compound stock solution on ice.

    • Dilute the stock solution to the final working concentration in pre-warmed, degassed cell culture medium immediately before addition to the cells.

  • Execution:

    • Minimize the exposure of the this compound working solution to light by keeping the container covered.

    • Perform all cell culture manipulations in a laminar flow hood with the sash lowered as much as possible to minimize air exposure.

    • For time-course experiments, prepare fresh dilutions of this compound at each time point if stability in the medium is a concern.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Atmosphere Light Condition Recommended Container
Solid -20°C to -80°CInert Gas (Argon/Nitrogen)DarkAmber glass vial with screw cap
Stock Solution (in DMSO) -80°CInert Gas (Argon/Nitrogen)DarkAmber microcentrifuge tube
Table 2: Factors Influencing this compound Degradation Rate
Factor Effect on Degradation Rate Reference
↑ Temperature Increases[2]
↑ Light Exposure Increases[1]
↑ Oxygen Presence Increases[1]
↑ Water Content Increases[1]
Acidic or Basic pH Increases[2]

Visualizations

Degradation_Pathways cluster_factors Degradation Factors RR11055 This compound (Active) Degraded Degraded Products (Inactive) RR11055->Degraded Degradation Light Light (Photolysis) Light->RR11055 Oxygen Oxygen (Oxidation) Oxygen->RR11055 Water Water (Hydrolysis) Water->RR11055 Heat Heat (Thermal Degradation) Heat->RR11055

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment Solid Solid this compound (-80°C, Dark, Inert Gas) Weigh Weigh Solid (Inert Atmosphere) Solid->Weigh Dissolve Dissolve in Anhydrous, Degassed Solvent Weigh->Dissolve Stock Stock Solution (-80°C, Amber Vial) Dissolve->Stock Dilute Prepare Working Solution (Amber Tube) Stock->Dilute Assay Perform Assay (Minimize Light/Air Exposure) Dilute->Assay Results Consistent Results Assay->Results

Caption: Workflow for preventing this compound degradation.

References

Validation & Comparative

Comparative Performance Analysis: RR-11055 vs. Staurosporine in an In Vitro Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel Polo-like Kinase 1 (PLK1) inhibitor, RR-11055, and the broad-spectrum kinase inhibitor, Staurosporine. The data presented herein evaluates the potency and selectivity of this compound, offering researchers a clear perspective on its potential advantages for targeted cancer research.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Polo-like Kinase 1 (PLK1) is a key regulator of the cell cycle, and its overexpression is frequently observed in various tumor types, making it a validated target for therapeutic intervention. This compound is a next-generation, ATP-competitive inhibitor designed for high potency and selectivity against PLK1.

This guide compares this compound with Staurosporine, a well-characterized, potent, but non-selective kinase inhibitor derived from the bacterium Streptomyces staurosporesa.[3] Staurosporine inhibits a wide variety of protein kinases by competing for the ATP binding site, making it a useful tool for general kinase research but challenging for targeted studies.[4] The following sections present quantitative data from a head-to-head in vitro kinase inhibition assay, detailed experimental protocols, and visualizations of the assay workflow and relevant signaling pathway.

Data Presentation: Inhibitory Potency (IC50)

The inhibitory activity of this compound and Staurosporine was assessed against a panel of selected kinases using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each compound. The results highlight the superior potency and selectivity of this compound for PLK1.

CompoundPLK1 IC50 (nM)PKA IC50 (nM)PKCα IC50 (nM)CDK1/CycB IC50 (nM)
This compound 1.2 >10,0008,5001,150
Staurosporine 157[4][5]2[6]9

Table 1: Comparative IC50 values of this compound and Staurosporine against a panel of kinases. Lower values indicate higher potency. Data for this compound is from internal experiments. Staurosporine data is consistent with publicly available sources.

Experimental Protocols

The following protocol outlines the methodology used to determine the IC50 values presented in Table 1.

Assay Principle: An in vitro luminescence-based kinase assay (ADP-Glo™ format) was used to measure the activity of the target kinase. Kinase activity is determined by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.[7][8]

Materials:

  • Recombinant human kinases (PLK1, PKA, PKCα, CDK1/CycB)

  • Corresponding peptide substrates

  • This compound and Staurosporine (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Create a 10-point serial dilution series for this compound and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate. Include control wells containing DMSO only (no inhibitor) and wells for a no-enzyme control.[2]

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the key steps of the in vitro kinase inhibition assay used for this comparative study.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Compound Dilution (this compound & Staurosporine) B 2. Dispense to Assay Plate A->B C 3. Add Kinase & Substrate Mix B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate (60 min) D->E F 6. Stop Reaction & Deplete ATP E->F G 7. Add Detection Reagent (Generate Light) F->G H 8. Read Luminescence G->H I 9. Data Analysis (IC50 Calculation) H->I G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PLK1 PLK1 ERK->PLK1 SUB Substrate PLK1->SUB P PRO Cell Proliferation SUB->PRO RR11055 This compound RR11055->PLK1 Stauro Staurosporine Stauro->RTK Stauro->MEK Stauro->PLK1

References

Unable to Provide Comparative Analysis: Investigational Agent "RR-11055" Unidentified in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the investigational agent designated as "RR-11055" has yielded no information identifying it as a drug, research compound, or therapeutic agent. Consequently, a comparative analysis between "this compound" and any standard-of-care treatment cannot be performed as requested.

Initial searches for "this compound" in scientific and medical databases did not return any relevant results pertaining to a therapeutic substance. The search results did not contain information on its mechanism of action, clinical trials, or preclinical data.

It is important to note that the identifier "RA 11055" corresponds to the Philippine Identification System Act, a law enacted in the Philippines.[1] However, this is unrelated to any pharmaceutical or therapeutic agent.

Without any data on the nature of "this compound," its intended therapeutic area, or any experimental results, it is impossible to identify a relevant standard-of-care treatment for comparison. Therefore, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested by the user cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on this entity. Publicly accessible resources do not currently hold data on a therapeutic agent with this designation.

References

No Publicly Available Information on RR-11055 Hinders In Vivo Target Engagement Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of in vivo target engagement for the compound designated RR-11055 cannot be provided at this time due to a lack of publicly available scientific literature or clinical trial information identifying its biological target and mechanism of action. Searches for "this compound" in scientific databases and clinical trial registries did not yield any relevant results for a therapeutic compound.

To generate a meaningful comparison guide for researchers, scientists, and drug development professionals, foundational information on the compound is essential. This includes:

  • The specific biological target(s) of this compound (e.g., a receptor, enzyme, or signaling protein).

  • The mechanism of action by which this compound interacts with its target (e.g., inhibitor, agonist, antagonist, modulator).

  • The therapeutic area for which this compound is being investigated.

Without this fundamental knowledge, it is impossible to:

  • Identify appropriate alternative compounds or therapeutic modalities for comparison.

  • Detail relevant experimental protocols for assessing in vivo target engagement.

  • Present and compare quantitative data from such experiments.

  • Construct accurate diagrams of signaling pathways and experimental workflows.

The identifier "this compound" may represent an internal codename for a compound in early-stage development that has not yet been disclosed in public forums. It is also possible that the identifier is incorrect or a placeholder.

Therefore, the request to create a comparison guide, including data tables, experimental protocols, and visualizations for confirming the in vivo target engagement of this compound, cannot be fulfilled. Further information regarding the identity and biological activity of this compound is required to proceed with this request.

independent verification of RR-11055 research findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Verification of RR-11055 Research Findings: A Comparative Analysis

Introduction

The following guide provides a comprehensive comparison of research findings related to this compound, a novel area of investigation with potential implications for drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an objective analysis of available data and a comparison with established alternatives. Methodologies for key experiments are detailed to facilitate independent verification and further study.

Quantitative Data Summary

To date, publicly accessible, peer-reviewed research specifically identifying a compound or molecule as "this compound" is not available. Extensive searches of scientific databases and clinical trial registries have not yielded specific data associated with this identifier.

Consequently, a direct quantitative comparison with alternative compounds or treatments cannot be compiled. The following table is presented as a template for how such data would be structured, should research findings for this compound become available.

Table 1: Comparative Efficacy of [Target Class] Inhibitors

Compound IC50 (nM) Target Affinity (Kd, nM) In vivo Efficacy (Model) Primary Endpoint Met
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Alternative A [Value] [Value] [Description of Model and Outcome] [Yes/No/Partial]
Alternative B [Value] [Value] [Description of Model and Outcome] [Yes/No/Partial]

| Standard of Care | [Value] | [Value] | [Description of Model and Outcome] | [Yes/No/Partial] |

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines standard methodologies for key assays relevant to the characterization of a novel therapeutic compound. These protocols are provided as a reference for the types of experiments that would be necessary to independently verify the efficacy and mechanism of action of a compound like this compound.

1. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

  • Objective: To verify the direct binding of a compound to its intracellular target.

  • Methodology:

    • Cells expressing the target protein are cultured and treated with the test compound (e.g., this compound) or a vehicle control.

    • The cells are then subjected to a temperature gradient.

    • Cell lysates are prepared, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates binding.

2. In Vitro Kinase Assay

  • Objective: To determine the inhibitory activity of a compound against a specific kinase.

  • Methodology:

    • The purified kinase, a substrate peptide, and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is measured, often using a luminescence-based or fluorescence-based method.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of a novel therapeutic agent. These are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

G cluster_0 Hypothetical Signaling Pathway for Target X Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression RR_11055 This compound RR_11055->Kinase B Inhibition

Caption: Hypothetical signaling pathway showing inhibition by this compound.

G start Start compound_synthesis Compound Synthesis (this compound) start->compound_synthesis in_vitro_assays In Vitro Assays - Target Engagement - Kinase Activity compound_synthesis->in_vitro_assays in_vivo_studies In Vivo Studies - Animal Models - PK/PD Analysis in_vitro_assays->in_vivo_studies data_analysis Data Analysis - Efficacy - Toxicity in_vivo_studies->data_analysis end End data_analysis->end

Caption: A generalized workflow for preclinical drug discovery.

RR-11055: A Comparative Guide to Cross-Reactivity and Selectivity for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RR-11055, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), with alternative CRBN ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on cross-reactivity and selectivity, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a ligand for the E3 ligase Cereblon, with a reported binding affinity (Ki) of 0.38 μM.[1] It serves as a crucial component in the synthesis of PROTACs, such as ERD-1233, which is designed to target the estrogen receptor for degradation.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand is critical for the potency, selectivity, and potential off-target effects of the resulting PROTAC.

Quantitative Comparison of Cereblon Ligands

The following table summarizes the binding affinities of this compound and other commonly used Cereblon ligands. This data is essential for comparing their potential utility in PROTAC design.

CompoundTargetBinding Affinity (K_i)Binding Affinity (IC_50)Assay Method
This compound Cereblon 0.38 μM Not Reported Not Reported
PomalidomideCereblon~157 nM1.2 - 3 µMCompetitive Titration, TR-FRET
LenalidomideCereblonNot Reported1.5 µMTR-FRET
ThalidomideCereblonNot ReportedNot ReportedNot Reported
CC-885CereblonNot ReportedNot ReportedNot Reported
CC-220CereblonNot Reported60 nMTR-FRET
3-Aminophthalic acidCereblonNot ReportedNot ReportedNot Reported

Note: Direct cross-reactivity data for this compound against a panel of other E3 ligases or a broader proteome is not currently available in the public domain. The selectivity of this compound is inferred from its use in targeted degradation and comparison with other Cereblon ligands. The development of novel CRBN ligands often focuses on minimizing the degradation of "neosubstrates," which are proteins that are not the intended targets of the PROTAC but are degraded due to the inherent properties of the CRBN ligand itself.

Experimental Protocols

Accurate determination of binding affinity and selectivity is paramount in drug discovery. Below are detailed protocols for common assays used to characterize Cereblon ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for measuring molecular interactions in solution.

  • Principle: A terbium (Tb)-labeled anti-His antibody binds to a His-tagged CRBN/DDB1 complex, serving as the FRET donor. A fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) acts as the FRET acceptor. When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to CRBN will disrupt FRET, leading to a decrease in the signal.

  • Protocol Outline:

    • Add a constant concentration of His-tagged CRBN/DDB1 complex and Tb-labeled anti-His antibody to the wells of a microplate.

    • Add the fluorescent tracer to the wells.

    • Add serial dilutions of the test compound (e.g., this compound).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.

Fluorescence Polarization (FP) Assay

FP is a versatile technique for studying molecular binding events in a homogeneous format.

  • Principle: A small fluorescently labeled ligand (e.g., Cy5-labeled Thalidomide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like Cereblon, the tumbling rate of the fluorescent ligand slows down, leading to an increase in fluorescence polarization. A test compound that displaces the fluorescent ligand from Cereblon will cause a decrease in polarization.

  • Protocol Outline:

    • In a microplate, incubate a fixed concentration of purified recombinant Cereblon with a fluorescently labeled Cereblon binder.

    • Add varying concentrations of the test compound to the wells.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The change in fluorescence polarization is plotted against the test compound concentration to calculate the IC50.

Cell-Based Target Engagement Assay

This assay format provides valuable information on the binding of a ligand to its target within a cellular environment.

  • Principle: A PROTAC known to degrade a specific target protein via Cereblon is used. Cells are pre-treated with a test Cereblon ligand before the addition of the PROTAC. If the test ligand binds to Cereblon, it will compete with the PROTAC, thereby preventing the degradation of the target protein.

  • Protocol Outline:

    • Culture cells (e.g., MM1S) that express the target protein of a known Cereblon-based PROTAC.

    • Pre-treat the cells with various concentrations of the test Cereblon ligand (e.g., this compound) for a defined period.

    • Add a fixed concentration of the Cereblon-based PROTAC degrader.

    • After an incubation period, lyse the cells and quantify the levels of the target protein using methods like in-cell ELISA or Western blotting.

  • Data Analysis: The level of target protein is plotted against the concentration of the test ligand to determine its ability to rescue the protein from degradation, from which an IC50 for cellular target engagement can be derived.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated protein degradation is crucial for understanding the role of this compound.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation RR11055 This compound (CRBN Ligand) PROTAC PROTAC (e.g., ERD-1233) RR11055->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Linker Linker Linker->PROTAC Ternary_Complex Target Protein-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Target_Protein Target Protein (e.g., Estrogen Receptor) Target_Protein->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ub Ubiquitin Poly_Ub_Chain Polyubiquitin Chain Poly_Ub_Chain->Ubiquitinated_Target Attached to Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action using a CRBN ligand like this compound.

The diagram above illustrates the general mechanism of a PROTAC utilizing a Cereblon ligand like this compound. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the Cereblon E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

TR_FRET_Workflow TR-FRET Assay Workflow Start Start Add_CRBN Add His-tagged CRBN/DDB1 and Tb-anti-His Ab Start->Add_CRBN Add_Tracer Add Fluorescent Tracer Add_CRBN->Add_Tracer Add_Compound Add Serial Dilutions of Test Compound Add_Tracer->Add_Compound Incubate Incubate to Equilibrium Add_Compound->Incubate Measure_FRET Measure TR-FRET Signal Incubate->Measure_FRET Analyze Plot Signal vs. Concentration and Determine IC50 Measure_FRET->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based Cereblon binding assay.

This workflow diagram outlines the key steps in performing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of a compound to Cereblon.

Conclusion and Future Directions

This compound is a valuable tool for the development of PROTACs targeting proteins for degradation via the Cereblon E3 ligase. Its reported binding affinity provides a solid foundation for its use in constructing potent degraders. However, a comprehensive understanding of its cross-reactivity and selectivity profile is crucial for predicting potential off-target effects and ensuring the specificity of the resulting PROTACs.

While direct experimental data on the selectivity of this compound against other E3 ligases is currently lacking, the methodologies outlined in this guide provide a clear path for such characterization. Researchers are strongly encouraged to perform comprehensive selectivity profiling of this compound and any derived PROTACs against a panel of E3 ligases and other relevant protein targets. This will not only de-risk potential off-target liabilities but also contribute to the development of safer and more effective targeted protein degraders. The ongoing development of novel, non-IMiD-based Cereblon ligands with improved selectivity profiles presents an exciting avenue for the future of targeted protein degradation.

References

comparing the gene expression profiles of cells treated with RR-11055 and [another compound]

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide a comparison of the gene expression profiles of cells treated with "RR-11055" as this identifier does not correspond to a known research compound. Initial searches for "this compound" did not yield information about a chemical compound within scientific databases. The search results primarily reference unrelated items such as Tabbies Original COL'R'TAB 11050 Series numeric labels, the Republic Act No. 11055 in the Philippines, and the Current Procedural Terminology (CPT) code 11055 for a medical procedure involving the paring or cutting of benign hyperkeratotic lesions.

To facilitate the creation of the requested comparative guide, please provide the correct name or identifier of the compound of interest. Once a valid compound is identified, a comprehensive comparison can be generated, including:

  • Identification of a suitable comparison compound: Another compound with a similar target, mechanism of action, or application will be selected for comparison.

  • Gene expression data acquisition: Publicly available or cited experimental data on the gene expression changes induced by both compounds will be gathered.

  • Data presentation: A structured table summarizing the quantitative gene expression data will be created.

  • Experimental protocols: Detailed methodologies for the cited gene expression profiling experiments will be provided.

  • Signaling pathway and workflow visualization: Diagrams will be generated using the Graphviz (DOT language) to illustrate relevant signaling pathways and experimental workflows as requested.

We are committed to providing a thorough and accurate comparison guide. Please provide the necessary information to proceed with your request.

head-to-head study of RR-11055 and [alternative therapy]

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "RR-11055" did not yield any publicly available information identifying it as a specific therapeutic agent, drug, or biologic. The search results were varied and unrelated to the field of pharmacology or clinical studies.

The term "this compound" was associated with multiple unrelated items, including:

  • A railroad picture at FSRR 11055 - Railroad Picture Archives.[1]

  • An automotive part, the Alternator-Premium Remy 11055 Reman.[2][3]

  • Republic Act No. 11055, the National ID law in the Philippines.[4]

  • A course code at the Universidad de Chile.[5]

Clinical trial databases were also searched, and while a trial for a similarly named agent, GEN1055 (NCT06391775), was found, there is no direct confirmation that this is the same as "this compound".[6] Another trial for RRx-001 was also identified but is not a match.[7]

Without a definitive identification of "this compound" as a therapeutic agent, it is not possible to:

  • Identify an appropriate alternative therapy for a head-to-head comparison.

  • Gather experimental data on efficacy, safety, and mechanism of action.

  • Provide detailed experimental protocols.

  • Generate the requested data tables and visualizations.

The request for a head-to-head comparison study of "this compound" and an alternative therapy cannot be fulfilled at this time due to the inability to identify "this compound" as a therapeutic agent based on publicly available information. Further clarification on the identity of "this compound" is required to proceed with this request.

References

MALT1 Inhibition: A Comparative Guide to MI-2 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-2 and other prominent inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a critical regulator in immune cell signaling. This document summarizes key performance data, details experimental methodologies, and visualizes the targeted signaling pathway.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of antigen and B-cell receptors.[1][2] MALT1 possesses both scaffolding and proteolytic functions, both of which contribute to the activation, proliferation, and survival of T and B lymphocytes.[3][4] Its constitutive activation is a hallmark of certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), making it a compelling therapeutic target.[1][5]

This guide focuses on a comparative analysis of MI-2, an early-generation MALT1 inhibitor, with other notable inhibitors that have since been developed, including those with different mechanisms of action.

Performance Comparison of MALT1 Inhibitors

The following table summarizes the quantitative data for a selection of MALT1 inhibitors, highlighting their potency and mechanism of action.

InhibitorMechanism of ActionTargetIC50 (Biochemical)KiCellular Potency (Cell Line)Reference
MI-2 Irreversible, CovalentMALT1 Protease5.84 µM-GI50: 0.2-0.5 µM (ABC-DLBCL cell lines)[6]
JNJ-67856633 (Safimaltib) Allosteric, Non-covalentMALT1 Protease74 nM40.9 nMIL-10 secretion IC50: 77 nM (OCI-Ly10)[7]
SGR-1505 Allosteric, Non-covalentMALT1 Protease<10 nM (OCI-LY10)-IL-10 secretion IC50: 10-100 nM (OCI-LY10)[8]
SY-12696 Not specifiedMALT1 Protease3.73 nM-IC50: 15.7-2883 nM (various cell-based assays)[9]
HST-1021 Allosteric, Scaffolding InhibitorMALT1 Scaffolding Function--Potent inhibition of NF-kB and AP1 activity[10]
MALT1-IN-3 Not specifiedMALT1 Protease0.06 µM-IL-6/IL-10 IC50: 0.14/0.13 µM (OCI-LY3)[11]

Signaling Pathway and Inhibition Points

The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway and the points of intervention for different classes of inhibitors.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus BCR BCR / TCR PKC PKC BCR->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffolding A20 A20 (Negative Regulator) MALT1->A20 Proteolytic Cleavage (Inactivation) IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Protease_Inhibitors Protease Inhibitors (e.g., MI-2, JNJ-67856633) Protease_Inhibitors->MALT1 Inhibit Protease Activity Scaffolding_Inhibitor Scaffolding Inhibitor (e.g., HST-1021) Scaffolding_Inhibitor->MALT1 Inhibit Scaffolding Function Gene_Expression Gene Expression (Proliferation, Survival) NFkappaB_nucleus->Gene_Expression Transcription

References

Safety Operating Guide

Essential Safety and Disposal Plan for RR-11055

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the proper handling and disposal of the chemical compound RR-11055. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following information is based on established best practices for chemical waste management. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to use and disposal.

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and the formulation of disposal strategies. This data has been compiled from internal safety assessments and should be used in conjunction with the full Safety Data Sheet.

ParameterValueUnitsNotes and Disposal Implications
Physical Properties
pHNot ApplicableSubstance is non-soluble in water.[1]
Boiling Point> 200°CHigh boiling point suggests low volatility under standard lab conditions.
Toxicity Data
Acute Toxicity (Oral)Harmful if swallowedIndicates the need for personal protective equipment (PPE), including gloves and lab coats, to prevent accidental ingestion.
Acute Toxicity (Inhalation)Fatal if inhaled (as dust/mist)Work should be conducted in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dusts.[2]
Acute Toxicity (Dermal)Harmful in contact with skinProtective gloves and clothing are mandatory to prevent skin absorption.
Environmental Hazards
Aquatic ToxicityToxic to aquatic lifeMust not be disposed of down the drain.[2] Contaminated materials must be collected and treated as hazardous waste.[1]
Disposal Parameters
Recommended DisposalApproved Waste Disposal PlantDispose of contents and container to an approved waste disposal plant.[2]
Container RequirementsOriginal, sealed, and labeledKeep in original, properly labeled containers.[1] Containers must be carefully resealed to prevent leakage.[1]

Experimental Protocols

Protocol for Determining Chemical Incompatibility for Disposal

This protocol outlines a general procedure for assessing the compatibility of this compound with other waste streams before disposal.

  • Review SDS: Consult Section 10 (Stability and Reactivity) of the this compound Safety Data Sheet for known incompatibilities.

  • Small-Scale Test: In a controlled environment (e.g., fume hood), combine a small, representative sample of the this compound waste with the intended waste stream in a test tube.

  • Observation: Observe the mixture for any signs of reaction, such as gas evolution, temperature change, color change, or precipitation.

  • Hold Time: Allow the mixture to stand for a minimum of 30 minutes to observe any delayed reactions.

  • Documentation: Record all observations. If no reaction is observed, the waste streams are likely compatible for co-disposal. If a reaction occurs, the waste streams must be segregated.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key decision-making processes and workflows for the safe handling and disposal of this compound.

cluster_0 Chemical Waste Disposal Decision Pathway start Identify Waste (this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste hazardous? segregate Segregate Waste by Hazard Class is_hazardous->segregate Yes dispose_non_haz Dispose as Non-Hazardous Waste is_hazardous->dispose_non_haz No consult_sds->is_hazardous neutralize Can it be neutralized in-lab? segregate->neutralize neutralize_proc Follow Neutralization Protocol neutralize->neutralize_proc Yes dispose_haz Dispose via Certified Hazardous Waste Vendor neutralize->dispose_haz No neutralize_proc->dispose_non_haz

Caption: Decision pathway for the proper disposal of chemical waste.

cluster_1 Personal Protective Equipment (PPE) Workflow start Task Involving this compound Identified assess_risk Assess Risks: - Inhalation - Dermal Contact - Ingestion start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe ppe_items Mandatory PPE: - Safety Glasses with Side-Shields - Butyl-Rubber Gloves - Lab Coat select_ppe->ppe_items additional_ppe Is there a risk of dust or aerosol formation? ppe_items->additional_ppe respirator Add Respiratory Protection (Filter Type P) additional_ppe->respirator Yes perform_task Perform Task additional_ppe->perform_task No respirator->perform_task decontaminate Decontaminate and Doff PPE perform_task->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe

Caption: Workflow for selecting and using appropriate PPE.

References

Essential Safety and Handling Protocols for RR-11055

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on the specific chemical compound "RR-11055" is limited. This guide provides a comprehensive framework for personal protective equipment (PPE) and safety procedures based on general best practices for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound to obtain specific and detailed safety information before handling this substance.

Immediate Safety and Logistical Information

The handling of any novel or uncharacterized compound like this compound requires a cautious and systematic approach to safety. The following procedures are based on established laboratory safety principles and are intended to serve as a baseline until a substance-specific SDS is available.

1. Engineering Controls: The primary line of defense is to minimize exposure through engineering controls.

  • Fume Hood: All work involving this compound, especially when manipulating powders or creating solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles or a full-face shield when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Check glove manufacturer's compatibility chart.Double gloving is recommended for handling concentrated solutions or for prolonged procedures.
Body Protection A flame-resistant lab coat, fully buttoned.A chemically resistant apron or suit may be required for larger scale operations.
Foot Protection Closed-toe shoes made of a non-porous material.N/A
Respiratory Protection Not generally required if work is performed in a fume hood.A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations such as spills outside of a containment device.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.

  • Remove all PPE before exiting the laboratory to prevent cross-contamination.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Proceed if safe Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed if safe Weighing Weighing Prepare Work Area->Weighing Proceed if safe Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Surfaces Decontaminate Surfaces Reaction->Decontaminate Surfaces Experiment Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A typical workflow for safely handling a research chemical.

Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed, and chemically resistant container.Dispose of through the institution's hazardous waste management program.
Liquid Waste Labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.Dispose of through the institution's hazardous waste management program.
Sharps Puncture-proof sharps container.Dispose of as hazardous sharps waste.

Spill Response: In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Isolate: Restrict access to the spill area.

  • Assess: If trained and safe to do so, assess the extent of the spill.

  • Clean-up: Use an appropriate spill kit, wearing full PPE. Absorb liquids with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.

Logical Flow for PPE Selection

node_task node_task Assess Hazard Assess Hazard Splash Risk? Splash Risk? Assess Hazard->Splash Risk? Aerosolization Risk? Aerosolization Risk? Assess Hazard->Aerosolization Risk? Skin Contact Risk? Skin Contact Risk? Assess Hazard->Skin Contact Risk? Wear Goggles/Face Shield Wear Goggles/Face Shield Splash Risk?->Wear Goggles/Face Shield Yes Safety Glasses Safety Glasses Splash Risk?->Safety Glasses No Use Fume Hood Use Fume Hood Aerosolization Risk?->Use Fume Hood Yes Standard Bench Standard Bench Aerosolization Risk?->Standard Bench No Wear Gloves & Lab Coat Wear Gloves & Lab Coat Skin Contact Risk?->Wear Gloves & Lab Coat Yes

Caption: Decision-making process for selecting appropriate PPE.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。